2,4-Dichloromandelic acid
Description
The exact mass of the compound 2,4-Dichloromandelic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409412. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCBYSVZOREGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905057 | |
| Record name | 2,4-Dichloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-78-1 | |
| Record name | 2,4-Dichloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloromandelic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,4-Dichloromandelic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO0484O865 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unseen Catalyst: A Technical Review of 2,4-Dichloromandelic Acid's Role in Synthetic Chemistry and Biological Discovery
Foreword: Beyond the Bench – Understanding the "Why" in Chemical Synthesis
In the landscape of drug discovery and fine chemical synthesis, certain molecules, while not possessing headline-grabbing biological activities themselves, serve as critical linchpins in the creation of complex, life-altering compounds. 2,4-Dichloromandelic acid is a prime example of such an "unseen catalyst." This technical guide moves beyond a simple recitation of properties to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its applications. We will explore not just what can be done with this versatile chiral building block, but why it is a valuable tool in the synthetic chemist's arsenal. Our focus will be on the strategic importance of its structure and how it is leveraged to achieve specific, biologically relevant outcomes.
Physicochemical Characteristics and Strategic Importance
2,4-Dichloromandelic acid is a halogenated derivative of mandelic acid, a simple alpha-hydroxy acid. Its strategic value in synthesis stems from the unique interplay of its functional groups and the electronic effects of the chlorine substituents.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | |
| Molecular Weight | 221.04 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 119 °C | |
| Chirality | Exists as a racemic mixture (R/S enantiomers) |
The key features that underpin its utility are:
-
The Chiral Center: The alpha-hydroxy acid moiety provides a stereocenter, making it an invaluable tool for the synthesis of enantiomerically pure compounds. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry.[1]
-
The Carboxylic Acid and Hydroxyl Groups: These functional groups offer multiple reaction sites for derivatization, including esterification, amidation, and oxidation.[2]
-
The Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring significantly influence the molecule's electronic properties and lipophilicity. These substitutions can enhance binding interactions with biological targets in the final synthesized molecules and can also direct the course of synthetic reactions.
The Core Application: A Chiral Building Block in Asymmetric Synthesis
While direct, potent biological activity of 2,4-Dichloromandelic acid is not widely reported, its primary role is as a chiral precursor and resolving agent in the synthesis of more complex, biologically active molecules.
Chiral Resolution of Racemic Amines
A fundamental application of chiral acids like 2,4-Dichloromandelic acid is in the resolution of racemic mixtures of chiral amines. This process is based on the formation of diastereomeric salts with differing physical properties, allowing for their separation.
This protocol is a generalized procedure. Specific conditions such as solvent, temperature, and stoichiometry must be optimized for each specific amine.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
In a separate flask, dissolve one equivalent of enantiomerically pure 2,4-Dichloromandelic acid in the same solvent, warming gently if necessary.
-
Slowly add the acid solution to the amine solution with stirring.
-
Allow the mixture to stir at room temperature or a slightly elevated temperature for a specified time to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Slowly cool the reaction mixture to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining well-formed crystals.
-
If no crystals form, partial evaporation of the solvent or the addition of an anti-solvent may be necessary to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomer.
-
The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and cooled further to obtain subsequent crops of crystals or processed directly.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until the solid dissolves. The base neutralizes the acidic resolving agent, liberating the free amine into the organic layer.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Causality: The success of this method hinges on the differential solubility of the two diastereomeric salts. The specific intermolecular interactions (hydrogen bonding, ionic interactions, and van der Waals forces) in the crystal lattice of each salt dictate its stability and, consequently, its solubility.
Indirect Biological Activity: The Pharmacological Significance of Derivatives
The biological relevance of 2,4-Dichloromandelic acid is best understood by examining the activities of the compounds synthesized from it. While direct examples for the 2,4-dichloro isomer are not as prevalent in the literature as for other halogenated mandelic acids, the principles of its use as a scaffold for biologically active molecules are well-established. Mandelic acid derivatives have a broad spectrum of reported biological activities, including antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[3]
A Case Study: The Role of Halogenated Mandelic Acids in Antithrombotic Agents
A prominent example of the pharmaceutical application of a closely related compound, (R)-2-chloromandelic acid, is in the synthesis of the antiplatelet drug Clopidogrel .[4][5][6] This provides a valuable model for understanding how the 2,4-dichloro analogue could be similarly employed. Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a crucial role in platelet aggregation and thrombus formation.[2]
This synthetic route highlights how the core structure of a halogenated mandelic acid is incorporated into a final, potent pharmaceutical agent. The stereochemistry of the final product is dictated by the chirality of the starting mandelic acid derivative.
Broader Biological Potential of Mandelic Acid Derivatives
Research into various derivatives of mandelic acid has revealed a wide array of biological activities:
-
Antimicrobial and Antifungal Activity: The lipophilicity of mandelic acid and its derivatives allows for penetration of microbial cell membranes.[7] Halogenation of the phenyl ring can further enhance this property, potentially leading to increased antimicrobial potency.
-
Anticancer Activity: Certain mandelic acid derivatives, particularly when incorporated into heterocyclic scaffolds like thiazolidinones, have shown promising anticancer activity.[8] The dichlorophenyl moiety could contribute to specific interactions with target proteins in cancer cells.
-
Antiviral Activity: Polymers derived from mandelic acid have been investigated for their ability to inhibit viruses such as HIV.[7]
Conclusion and Future Perspectives
2,4-Dichloromandelic acid is a molecule whose value lies not in its own biological activity, but in its potential to create it. As a chiral building block, it offers a reliable and versatile platform for the asymmetric synthesis of complex molecules. The presence of the dichloro-substituents provides a handle for chemists to fine-tune the electronic and steric properties of the final compounds, which can be critical for achieving high potency and selectivity for biological targets.
While direct pharmaceutical applications of 2,4-Dichloromandelic acid are not as well-documented as those of its mono-halogenated counterparts, the principles of its utility are clear. Future research in this area could focus on:
-
Synthesis of Novel Compound Libraries: Using 2,4-Dichloromandelic acid as a scaffold to generate libraries of novel compounds for screening against a wide range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically investigating how the 2,4-dichloro substitution pattern influences the biological activity of a series of related compounds compared to other halogenation patterns.
-
Development of Novel Catalytic Methodologies: Exploring new asymmetric reactions where 2,4-Dichloromandelic acid or its derivatives can act as chiral ligands or organocatalysts.
References
Sources
- 1. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 4. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]
- 8. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Acid-Catalyzed Hydrolysis of 2,4-Dichloromandelonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the hydrolysis of 2,4-dichloromandelonitrile to its corresponding α-hydroxy carboxylic acid, 2,4-dichloromandelic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol emphasizes safety, mechanistic understanding, reaction monitoring, and purification to ensure a high-yield, high-purity outcome. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Principles
2,4-Dichloromandelic acid is a valuable building block in organic synthesis, notably serving as an intermediate for agrochemicals and active pharmaceutical ingredients. The conversion of 2,4-dichloromandelonitrile, a cyanohydrin derived from 2,4-dichlorobenzaldehyde, represents an efficient route to this α-hydroxy acid.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] The reaction typically proceeds under strong acidic or basic conditions. This protocol focuses on acid-catalyzed hydrolysis, which involves two primary stages:
-
Hydration of the Nitrile: The nitrile is first hydrolyzed to a 2,4-dichloromandelamide intermediate.
-
Hydrolysis of the Amide: The intermediate amide is then further hydrolyzed to 2,4-dichloromandelic acid and an ammonium salt.[3][4]
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][5] The entire process is driven to completion by the formation of the thermodynamically stable carboxylic acid and the protonation of the released ammonia as the non-nucleophilic ammonium ion.[3]
Reaction Pathway & Workflow Visualization
The overall transformation from the starting material to the final product is a robust and well-established synthetic route.
Caption: Experimental workflow for the synthesis of 2,4-dichloromandelic acid.
Caption: Simplified acid-catalyzed hydrolysis mechanism.
Materials and Apparatus
Reagents and Chemicals
| Chemical | Grade | Supplier | Notes |
| 2,4-Dichloromandelonitrile | ≥97% | Standard Supplier | Highly toxic. Handle with extreme care. |
| Hydrochloric Acid (HCl) | 37% (Conc.) | ACS Reagent Grade | Corrosive. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | - | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | - | For neutralization. |
| Brine (Saturated NaCl) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| Toluene or Benzene | ACS Reagent Grade | - | For recrystallization. Use Toluene as a safer alternative. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Laboratory Apparatus
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
TLC development chamber and UV lamp (254 nm)
-
Melting point apparatus
Critical Safety Precautions
This protocol involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Hydrogen Cyanide Hazard: 2,4-Dichloromandelonitrile is a cyanohydrin, which is stable but can readily decompose to 2,4-dichlorobenzaldehyde and highly toxic hydrogen cyanide (HCN) gas.[6][7][8] This decomposition can be initiated by heat or changes in pH. All steps must be performed in a certified, high-flow chemical fume hood. [9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile).[7][10]
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. Handle with care, ensuring appropriate gloves and eye protection.
-
Waste Disposal: All cyanide-contaminated waste (glassware, gloves, aqueous layers) must be quenched with an oxidizing agent (e.g., bleach) under basic conditions in the fume hood before disposal in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste management.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Ensure all joints are securely clamped.
-
Position the apparatus in a heating mantle placed on top of a magnetic stirrer.
Step 2: Hydrolysis Reaction
-
To the round-bottom flask, add 2,4-dichloromandelonitrile (e.g., 10.0 g, 1.0 equiv).
-
Carefully add concentrated hydrochloric acid (e.g., 100 mL). The mandelonitrile should be mixed with the acid promptly after weighing to minimize potential decomposition.[9]
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the mixture to reflux (approximately 105-110 °C). The rationale for heating is to provide the necessary activation energy for the hydrolysis of the stable nitrile group. Refluxing maintains a constant reaction temperature without solvent loss.[1][2]
-
Maintain the reaction at reflux for 4-6 hours. The reaction progress should be monitored periodically.
Step 3: Reaction Monitoring (TLC)
-
Prepare a TLC eluent, for example, 30:70 Ethyl Acetate:Hexanes with 1% acetic acid.
-
Every hour, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material.
-
The reaction is complete upon the disappearance of the starting material spot. The product, being more polar, will have a lower Rf value.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL). The multiple extractions ensure efficient recovery of the product from the aqueous layer.[11][12]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Deionized water (1 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL). Caution: This neutralization will generate CO₂ gas; vent the separatory funnel frequently. This step removes the excess HCl catalyst.
-
Saturated brine solution (1 x 100 mL). This wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,4-dichloromandelic acid as a solid.
Step 5: Purification (Recrystallization)
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot toluene (or an alternative solvent like a toluene/heptane mixture) to dissolve the solid completely. Using a minimal volume is key to maximizing recovery during crystallization.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air-dry or dry in a vacuum oven.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Initial quality check |
| Melting Point | ~119-121 °C | Purity assessment |
| ¹H NMR | Consistent with 2,4-dichloromandelic acid structure | Structural confirmation |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Functional group confirmation |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low concentration/quality of acid. | - Extend the reflux time and monitor by TLC.- Ensure the heating mantle reaches the target temperature.- Use fresh, concentrated acid. |
| Low Product Yield | - Incomplete extraction.- Product loss during NaHCO₃ wash (formation of water-soluble carboxylate).- Reversion of cyanohydrin during work-up.[13][14] | - Perform additional extractions (e.g., 2 more times).- Perform the bicarbonate wash quickly and without excessive agitation.- Ensure the work-up is performed promptly after the reaction is cooled. |
| Oily or Dark-Colored Product | - Presence of impurities from starting material.- Thermal decomposition or side reactions.[9] | - Ensure purity of 2,4-dichloromandelonitrile.- Avoid excessive heating temperatures.- Use activated charcoal during the recrystallization step before hot filtration. |
| Product Fails to Crystallize | - Presence of impurities.- Insufficient concentration or incorrect solvent. | - Re-purify the crude product (e.g., column chromatography).- Ensure the solution is fully saturated before cooling. Try scratching the inside of the flask or adding a seed crystal. |
References
-
ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available at: [Link]
-
MDPI. Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
PrepChem.com. Preparation of 2,4-dichlorobenzaldehyde. Available at: [Link]
- Google Patents. JP5561564B2 - Mandelic acid production method and mandelic acid crystals.
- Google Patents. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid.
-
Chemguide. hydrolysis of nitriles. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
- Google Patents. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
-
Organic Syntheses. Mandelic Acid. Available at: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. Cyanohydrins. Available at: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
- Google Patents. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.
-
Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL. Available at: [Link]
-
YouTube. Cyanohydrin Formation and Reactions. Available at: [Link]
-
Pubs - Royal Society of Chemistry. A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Available at: [Link]
-
Chemistry Stack Exchange. Mechanism for hydrolysis of cyanohydrin. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (PDF) 2,4-Dichlorobenzaldehyde. Available at: [Link]
-
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]
-
YouTube. Cyanohydrin formation and hydrolysis. Available at: [Link]
-
ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Available at: [Link]
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Application Note: Strategic Esterification Protocols for 2,4-Dichloromandelic Acid Derivatives
Executive Summary & Molecule Profile
2,4-Dichloromandelic acid (2,4-DCMA) is a critical chiral synthon in the synthesis of agrochemical fungicides and pharmaceutical intermediates. Its unique structure—a phenyl ring substituted with chlorine atoms at the ortho and para positions, combined with an
This guide provides three validated protocols for esterifying 2,4-DCMA. Unlike generic esterification guides, we address the specific "pain points" of this molecule:
-
Steric Hindrance: The ortho-chlorine atom creates steric bulk near the reaction center, potentially retarding standard nucleophilic attacks.
-
Chemoselectivity: The
-hydroxyl group is a competing nucleophile, leading to risk of self-esterification (oligomerization). -
Chiral Integrity: For enantiopure applications, preventing racemization of the sensitive benzylic stereocenter is paramount.
Structural Analysis
-
Substrate: 2,4-Dichloromandelic Acid
-
CAS: 19134-25-9 (Racemic) / 102000-59-9 (R-isomer)
-
Key Risks: Dimerization (intermolecular esterification), Racemization (via enolization mechanisms under harsh base/acid).
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on the scale and the need for optical purity.
Figure 1: Strategic selection of esterification method based on experimental constraints.
Protocol A: Modified Fischer Esterification (High-Throughput/Scale-Up)
Best For: Large-scale synthesis of Methyl/Ethyl esters where slight racemization is acceptable or the starting material is racemic. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
The "Ortho-Effect" Modification
Standard Fischer esterification can be sluggish due to the 2-chloro substituent. To counter this without causing thermal decomposition, we utilize a Dean-Stark apparatus with a higher boiling cosolvent (Toluene) even for methyl esters, or use high-concentration acid catalysis with strict temperature control.
Materials
-
2,4-Dichloromandelic acid (1.0 eq)
-
Methanol (Excess, 10-20 eq)
-
Catalyst:
(conc.)[2] (0.1 eq) or -Toluenesulfonic acid ( -TsOH) -
Solvent: Toluene (if water removal is required via azeotrope)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-DCMA in Methanol (0.5 M concentration).
-
Catalyst Addition: Add concentrated
dropwise.-
Critical Note: Do not use Thionyl Chloride (
) directly with 2,4-DCMA unless the -OH is protected. can convert the -OH to an -Cl via an mechanism favored by the benzylic position [1].
-
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the acid spot (baseline/low
) and appearance of the ester (high ).
-
-
Workup (Quench): Cool to room temperature. Concentrate methanol to 20% volume under reduced pressure. Pour residue into ice-cold saturated
(Caution: Gas evolution). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine. -
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Carboxylate Alkylation (Chiral Preservation)
Best For: Synthesis of enantiopure esters (e.g., R-methyl 2,4-dichloromandelate) or complex esters (Benzyl, Allyl).
Mechanism:
Scientific Rationale
This method avoids breaking the
Materials
-
(R)-2,4-Dichloromandelic acid (1.0 eq)
-
Base:
(1.1 eq) or (1.5 eq) -
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow
Figure 2: Workflow for Carboxylate Alkylation.
-
Setup: Flame-dry a flask and purge with
. Add 2,4-DCMA and anhydrous DMF ( ). -
Salt Formation: Cool to
. Add (Cesium Carbonate) in one portion. Stir for 30 minutes.-
Why Cesium? The "Cesium Effect" improves solubility of the carboxylate in organic solvents and enhances nucleophilicity compared to Potassium [3].
-
-
Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (
). Stir for 3 hours. -
Workup: Pour into water. Extract with Diethyl Ether or MTBE.
-
Tip: Wash the organic layer with
solution to effectively remove DMF.
-
-
Isolation: Dry over
. Evaporate solvent.[3][4][5][6][7] This method usually yields analytical grade product without chromatography.
Protocol C: Steglich Esterification (Complex Alcohols)
Best For: Coupling 2,4-DCMA with sterically hindered or acid-sensitive alcohols (e.g., t-Butyl alcohol, complex drug scaffolds).
Materials
-
2,4-Dichloromandelic acid (1.0 eq)
-
Alcohol (
) (1.0 - 1.2 eq) -
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: DCM (Dichloromethane)
Critical Control Point: Preventing Side Reactions
In the presence of DCC, the
-
Solution: Add the Alcohol and DMAP before adding the DCC.[6] Keep the concentration of the alcohol high relative to the acid.
Protocol
-
Dissolve 2,4-DCMA and the target Alcohol in dry DCM (
). -
Add DMAP (catalytic amount).[6]
-
Cool the mixture to
. -
Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
-
Stir at
for 30 minutes, then warm to RT overnight. -
Filtration: Filter off the precipitated DCU (Dicyclohexylurea) byproduct.
-
Acid Wash: Wash filtrate with
(to remove DMAP) and then .
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC: Chiralpak AD-H or OD-H columns are standard for separating mandelic acid enantiomers.
-
Mobile Phase: Hexane:IPA (90:10) is a typical starting point.
-
-
NMR (
): Watch for the methine proton ( -H).-
Shift: In the ester, this proton usually shifts slightly downfield compared to the acid.
-
Impurity: A set of doubled peaks often indicates dimerization (diastereomers of the dimer).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of ortho-Cl | Increase reaction time; Switch to Method B (Cesium salt). |
| Oligomerization | Self-reaction of | Dilute reaction; Ensure Alcohol is in excess; Use Method B. |
| Racemization | High Temp or Strong Base | Avoid reflux in Method A; Use |
| Use of | Avoid Thionyl Chloride. Use DCC or Acid Catalysis. |
References
- Mandelic Acid Derivatization Risks: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for -hydroxy acid sensitivity to ).
-
Carboxylate Alkylation (Cesium Effect)
-
Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). "Cesium salts in organic synthesis: Alkylation of carboxylic acids." Journal of Organic Chemistry, 46(21), 4321–4323. Link
-
-
Steglich Esterification Mechanism
- Liu, Y., et al. (2006). "Kinetics of Esterification of Mandelic Acid with Methanol." Chinese Journal of Chemical Engineering.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Mastering the Purification of 2,4-Dichloromandelic Acid: An Application Guide to Recrystallization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in 2,4-Dichloromandelic Acid Applications
2,4-Dichloromandelic acid, a halogenated derivative of mandelic acid, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both a carboxylic acid and a hydroxyl group on a stereocenter, coupled with the electronic effects of the two chlorine atoms on the phenyl ring, makes it a versatile intermediate. The purity of 2,4-Dichloromandelic acid is paramount, as even minute impurities can have a significant impact on the stereoselectivity of subsequent reactions, the yield of the final product, and the safety and efficacy of the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of 2,4-Dichloromandelic acid using recrystallization, a robust and scalable technique for achieving high levels of purity.
Understanding the Cornerstone of Purification: The Principles of Recrystallization
Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature. In an ideal recrystallization process:
-
The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Insoluble impurities are removed by hot filtration.
-
The hot, saturated solution is allowed to cool slowly and undisturbed.
-
As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.
-
The impurities, present in smaller concentrations, remain dissolved in the cold solvent (mother liquor).
-
The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
The success of recrystallization hinges on the careful selection of the solvent and precise control over the cooling process to promote the growth of pure, well-defined crystals.
Navigating the Synthesis Maze: Potential Impurities in 2,4-Dichloromandelic Acid
A thorough understanding of the synthesis route is crucial for identifying potential impurities. 2,4-Dichloromandelic acid is commonly synthesized from 2,4-dichloroacetophenone. This process typically involves a halogenation step followed by hydrolysis.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 2,4-dichloroacetophenone.
-
Intermediates: Incompletely hydrolyzed intermediates.
-
Byproducts of Side Reactions: Over-oxidation products or compounds arising from undesired reactions of the starting materials or intermediates. For instance, the synthesis of the precursor 2,4-dichloroacetophenone from m-dichlorobenzene and acetic anhydride can introduce related isomers as impurities[1][2][3].
-
Inorganic Salts: Remnants from reagents used during the reaction or workup.
The presence of these impurities can interfere with crystal lattice formation and reduce the overall purity of the final product.
The Art of Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for 2,4-Dichloromandelic acid should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures.
-
High or very low solvency for impurities.
-
Chemical inertness (it should not react with the compound).
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out." The melting point of 2,4-Dichloromandelic acid is approximately 119-121 °C.
-
Ease of removal from the purified crystals.
Solvent Screening Strategy:
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude 2,4-Dichloromandelic acid in various solvents at room temperature and upon heating.
| Solvent | Predicted Solubility Profile for 2,4-Dichloromandelic Acid | Rationale |
| Water | Sparingly soluble at room temperature, moderately soluble when hot. | The carboxylic acid and hydroxyl groups provide some water solubility, but the dichlorinated phenyl ring reduces it. A water/organic co-solvent system might be more effective. |
| Ethanol/Methanol | Soluble at room temperature. | The polar protic nature of short-chain alcohols will likely lead to high solubility even at room temperature, making them poor choices for single-solvent recrystallization. They may be useful as the more soluble component in a solvent pair. |
| Ethyl Acetate | Moderately soluble at room temperature, very soluble when hot. | This polar aprotic solvent is a good candidate. Its polarity is intermediate, which can provide the desired solubility differential with temperature. |
| Toluene | Sparingly soluble at room temperature, moderately to highly soluble when hot. | The aromatic nature of toluene can interact favorably with the dichlorophenyl ring, while its lower polarity may limit solubility at room temperature. |
| Hexane/Heptane | Insoluble or very sparingly soluble even when hot. | These nonpolar solvents are unlikely to dissolve the polar carboxylic acid and hydroxyl groups. They may be useful as an anti-solvent in a solvent pair system. |
Based on this analysis, a mixture of water and a polar organic solvent like ethanol or a single solvent system with ethyl acetate or toluene are promising starting points for recrystallization.
Detailed Protocols for the Recrystallization of 2,4-Dichloromandelic Acid
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization using Ethyl Acetate
This protocol is suitable for crude 2,4-Dichloromandelic acid with primarily soluble impurities.
Materials:
-
Crude 2,4-Dichloromandelic acid
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude 2,4-Dichloromandelic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the yield of recovered crystals upon cooling.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration. This step is critical to remove any particulate matter that would otherwise be trapped in the crystals.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in the crystal lattice, excluding impurities. Rapid cooling can trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.
-
Drying: Dry the purified crystals on a watch glass in a fume hood or in a vacuum oven at a temperature well below the melting point.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is effective when no single solvent provides the ideal solubility profile.
Materials:
-
Crude 2,4-Dichloromandelic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude 2,4-Dichloromandelic acid in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Ice Bath Cooling: Cool the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizing the Purification Workflow
Caption: A generalized workflow for the recrystallization of 2,4-Dichloromandelic acid.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out occurs. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Use a lower-boiling solvent.- Lower the temperature at which the anti-solvent is added in a two-solvent system.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low recovery of crystals. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the flask is thoroughly cooled in an ice bath. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Assessing Purity: A Multi-faceted Approach
The purity of the recrystallized 2,4-Dichloromandelic acid should be assessed using a combination of analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value (119-121 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting the presence of impurities. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common starting point for the analysis of mandelic acid derivatives[4].
-
Spectroscopic Methods:
-
FTIR Spectroscopy: Can confirm the presence of key functional groups (O-H, C=O, C-Cl, aromatic C-H).
-
¹H and ¹³C NMR Spectroscopy: Provide detailed information about the molecular structure and can be used to identify and quantify impurities if their signals are resolved from those of the main compound.
-
Conclusion: A Pathway to High-Purity 2,4-Dichloromandelic Acid
Recrystallization is a powerful and versatile technique for the purification of 2,4-Dichloromandelic acid. By understanding the principles of recrystallization, carefully selecting the solvent system, and meticulously executing the protocol, researchers and drug development professionals can consistently obtain high-purity material. The detailed protocols and troubleshooting guide provided in this application note serve as a practical resource for achieving the stringent purity requirements necessary for the successful application of 2,4-Dichloromandelic acid in synthesis and pharmaceutical development.
References
- CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone - Google Patents. (n.d.).
- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents. (n.d.).
-
Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap. (n.d.). Retrieved February 4, 2026, from [Link]
-
Mandelic Acid - Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]
-
(R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K: Experimental Measurement, Model Correlation, and Thermodynamic Analysis - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Solubility Temperature Dependence Predicted from 2D Structure - Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Sources
- 1. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone - Google Patents [patents.google.com]
- 3. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision GC-MS Profiling of 2,4-Dichloromandelic Acid
Abstract & Scope
2,4-Dichloromandelic acid (2,4-DCMA) is a primary urinary metabolite of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Accurate quantification of 2,4-DCMA is critical for toxicological assessments and occupational exposure monitoring. However, the molecule poses significant chromatographic challenges due to its dual polarity: it possesses both a carboxylic acid moiety and a benzylic hydroxyl group.
Direct injection of underivatized 2,4-DCMA leads to peak tailing, irreversible column adsorption, and poor sensitivity. This guide details a robust Two-Step Silylation Protocol using BSTFA/TMCS. Unlike simple methylation (which leaves the hydroxyl group free to hydrogen bond), silylation caps both active hydrogens, yielding a highly volatile, non-polar Di-TMS derivative ideal for trace-level GC-MS analysis.
Chemical Basis of Derivatization[1]
The Reaction Logic
The objective is to replace the active protons on the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups [-Si(CH₃)₃].
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Role of TMCS: Acts as a catalyst to overcome steric hindrance, particularly at the secondary hydroxyl position on the mandelic backbone.
-
Stoichiometry: The reaction yields Di-TMS-2,4-Dichloromandelic Acid .
Reaction Scheme Visualization
The following diagram illustrates the transformation logic, highlighting the shift from a polar analyte to a GC-amenable derivative.
Figure 1: Reaction pathway converting polar active hydrogens to non-polar TMS ethers/esters.
Experimental Protocol
Reagents & Materials
-
Analyte Standard: 2,4-Dichloromandelic acid (CAS: 7554-78-1).[1]
-
Internal Standard (ISTD): 3,4-Dichloromandelic acid or Tropic Acid (structural analog).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Solvents: Ethyl Acetate (Anhydrous), Pyridine (Anhydrous, 99.8%).
-
Drying Agent: Sodium Sulfate (Na₂SO₄), granular, anhydrous.
Step-by-Step Methodology
Phase 1: Sample Preparation (Extraction & Drying)
Critical Control Point: Moisture is the primary cause of derivatization failure. BSTFA hydrolyzes instantly in the presence of water.
-
Extraction: Acidify urine/aqueous sample (1 mL) to pH < 2 with 6M HCl. Extract twice with 2 mL Ethyl Acetate.
-
Drying: Pass the combined organic layer through a Pasteur pipette packed with anhydrous Na₂SO₄.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Do not overheat.
Phase 2: Derivatization Reaction
-
Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to ensure the residue is dissolved.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 30 minutes .
-
Why Heat? While the carboxyl group reacts at room temperature, the benzylic hydroxyl is sterically hindered by the ortho-chlorine and the phenyl ring. Heat ensures 100% conversion to the Di-TMS form.
-
-
Cooling: Allow to cool to room temperature. Transfer to an autosampler vial with a low-volume insert.
GC-MS Acquisition Parameters
This method utilizes Electron Impact (EI) ionization. The Di-TMS derivative produces a distinct fragmentation pattern useful for Selected Ion Monitoring (SIM).
Instrument Configuration
| Parameter | Setting |
| Column | DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 260°C |
| Injection Mode | Splitless (1 µL injection), Purge flow 50 mL/min at 1.0 min |
| Transfer Line | 280°C |
| Source Temp | 230°C |
Temperature Program
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 260°C (Critical separation window)
-
Final: 30°C/min to 300°C (Hold 3 min bake-out)
Mass Spectrometry (SIM Mode)
The Di-TMS derivative (MW ~365 Da for 2xCl isotopes) fragments characteristically.
| Ion Type | m/z (Target) | Origin/Fragment |
| Quantifier | 247 | [M - COOTMS]⁺ (Base Peak, Benzylic cation) |
| Qualifier 1 | 249 | Isotope of base peak (³⁷Cl contribution) |
| Qualifier 2 | 350 | [M - CH₃]⁺ (Loss of methyl from TMS) |
| Qualifier 3 | 73 | [Si(CH₃)₃]⁺ (General TMS marker) |
Note: The molecular ion (M+) at m/z 364/366 is often weak. The loss of the carboxyl-TMS group (M-117) to form the stabilized benzylic cation (m/z 247) is the dominant mechanism.
Workflow Visualization
The following diagram outlines the "Self-Validating" workflow, ensuring data integrity from extraction to detection.
Figure 2: Operational workflow emphasizing the critical drying step before derivatization.
Scientific Integrity & Troubleshooting (E-E-A-T)
Why This Protocol Works (Causality)
-
Dual-Capping: 2,4-DCMA contains a benzylic hydroxyl group. If you only use Diazomethane (methylation), you only cap the carboxylic acid. The remaining -OH group can hydrogen bond with active sites (silanols) in the GC liner and column, causing "shark-fin" tailing and non-linear calibration curves. Silylation covers both sites.
-
Pyridine Solvent: Pyridine acts as an acid scavenger (neutralizing the Trifluoroacetamide byproduct) and drives the reaction forward by acting as a proton acceptor.
Self-Validating System
To ensure trustworthiness, every batch must include:
-
Reagent Blank: Inject BSTFA/Pyridine alone. If you see peaks at the retention time of 2,4-DCMA, your derivatization vials or pipette tips are contaminated.
-
ISTD Response Check: Monitor the area count of the Internal Standard (3,4-DCMA). If it drops by >30% compared to the calibration curve, it indicates moisture contamination (failed derivatization) or matrix suppression .
Common Pitfalls
-
Issue: No peaks detected.
-
Cause: Water in the sample hydrolyzed the BSTFA.[2]
-
Fix: Increase Na₂SO₄ drying or use azeotropic distillation with DCM.
-
-
Issue: Split peaks.
-
Cause: Incomplete derivatization (Mono-TMS vs Di-TMS).
-
Fix: Increase reaction temperature to 75°C or time to 60 mins.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Mandelic Acid TMS Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
U.S. EPA. Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation. (Adapted for Silylation comparison). [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Environmental Health, Pesticides in Urine.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloromandelic Acid
Welcome to the technical support center for the synthesis of 2,4-Dichloromandelic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Understanding the Core Synthesis
2,4-Dichloromandelic acid is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and industrially relevant pathway begins with 2,4-dichlorobenzaldehyde. This guide will focus on the phase-transfer catalysis (PTC) route, which offers mild reaction conditions and generally good yields but requires careful optimization.[1][2]
The overall transformation involves the reaction of 2,4-dichlorobenzaldehyde with chloroform in the presence of a strong aqueous base and a phase-transfer catalyst. The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the reactive dichlorocarbene species, which then attacks the aldehyde. Subsequent hydrolysis yields the desired product.
Core Reaction Pathway
Caption: General synthesis pathway for 2,4-Dichloromandelic acid via Phase-Transfer Catalysis.
Troubleshooting Guide: Low Yield Issues
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction has stalled, and I'm recovering a large amount of unreacted 2,4-dichlorobenzaldehyde. What's going wrong?
A1: Stalled reactions are a common issue and typically point to one of four areas:
-
Ineffective Phase-Transfer: The core of this reaction relies on the phase-transfer catalyst to bring the aqueous hydroxide into the organic phase. If the catalyst is inefficient or poisoned, the reaction will not proceed.
-
Solution: Ensure your catalyst, such as Tetrabutylammonium bromide (TBAB) or Triethylbenzylammonium chloride (TEBA), is pure and dry. Consider increasing the catalyst loading (from 1-5 mol% up to 10 mol%). The combination of a catalyst with ultrasonic irradiation has been shown to significantly decrease reaction times and improve yields.[3][4]
-
-
Insufficiently Strong Base: The concentration of the aqueous sodium hydroxide solution is critical. A dilute solution may not be sufficient to deprotonate the chloroform effectively.
-
Solution: Use a concentrated (e.g., 50% w/w) aqueous solution of NaOH. This high concentration creates a strong driving force for the reaction.
-
-
Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Solution: Use a mechanical stirrer capable of high RPMs to create a fine emulsion. Insufficient agitation is a frequent cause of low conversion.
-
-
Low Reaction Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy.
Q2: My TLC/LC-MS analysis shows multiple side products, and the final yield is low. What are these byproducts, and how can I prevent them?
A2: The formation of side products is a primary cause of yield loss. The most common culprits are:
-
Cannizzaro Reaction: Under strongly basic conditions, 2,4-dichlorobenzaldehyde can undergo a disproportionation reaction, where two molecules of the aldehyde react to form one molecule of 2,4-dichlorobenzyl alcohol and one molecule of 2,4-dichlorobenzoic acid.
-
Prevention: The key is to have the reaction with chloroform be faster than the Cannizzaro reaction. This is achieved by ensuring efficient phase-transfer catalysis and maintaining a moderate temperature. Do not let the reaction stir for extended periods at high temperatures if the conversion has stalled.
-
-
Product Degradation: The mandelic acid product itself can be sensitive to the harsh reaction conditions.
-
Prevention: Once the reaction is complete (as monitored by TLC or HPLC), proceed with the workup promptly. Quench the reaction by pouring it over ice and acidifying to a low pH to neutralize the base and stabilize the product.
-
-
Chloroform Self-Condensation: Under basic conditions, chloroform can react with itself, leading to various polymeric byproducts.
-
Prevention: This is less common but can be minimized by the slow addition of the aldehyde to the chloroform/base/catalyst mixture, ensuring the aldehyde is always present to react with the generated dichlorocarbene.
-
Q3: I'm losing a significant amount of product during the workup and purification steps. How can I improve my isolation technique?
A3: Product loss during isolation is frustrating but often correctable with procedural refinements.
-
Inefficient Extraction: 2,4-Dichloromandelic acid has moderate polarity. Choosing the right extraction solvent is key.
-
Solution: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. To ensure complete protonation of the carboxylate salt and thus better extraction into the organic phase, make sure the aqueous layer is sufficiently acidic (pH 1-2).
-
-
Emulsion Formation: The combination of a strong base, organic solvents, and vigorous stirring can lead to persistent emulsions during workup, trapping the product.
-
Solution: To break emulsions, add a saturated brine solution (NaCl) or small amounts of a different organic solvent. In stubborn cases, filtration through a pad of Celite can be effective.
-
-
Crystallization Issues: Obtaining a pure, crystalline product can be challenging. The crude product may be an oil or contaminated with salts.
-
Solution: A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like toluene or a mixed solvent system like benzene/ethanol) and then allow it to cool slowly.[5] If the product oils out, try adding a co-solvent or scratching the side of the flask to induce crystallization. Washing the crude solid with cold water to remove inorganic salts before crystallization is also recommended.[5]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the single most critical parameter for high yield? | Efficient mixing. In this biphasic system, maximizing the surface area between the organic and aqueous phases through vigorous stirring is paramount for the phase-transfer catalyst to function effectively. |
| How does the quality of 2,4-dichlorobenzaldehyde impact the reaction? | Critically. The aldehyde is prone to oxidation to the corresponding carboxylic acid upon storage. The presence of this acidic impurity can neutralize some of the base, inhibiting the reaction. Always use freshly purified or high-purity aldehyde.[6] |
| Are there alternatives to chloroform? | While chloroform is the standard reagent for this transformation, other methods exist, such as the reaction with cyanide followed by hydrolysis.[7][8] However, these routes come with their own challenges, including the use of highly toxic reagents.[7] |
| Can I use a different base? | Potassium hydroxide (KOH) can be used instead of NaOH, but NaOH is generally more cost-effective. The key is to use a high concentration (e.g., 50%) of the alkali metal hydroxide. |
Optimized Experimental Protocol
This protocol is a synthesized example based on common literature procedures aimed at maximizing yield.
Materials:
-
2,4-Dichlorobenzaldehyde (10.0 g, 57.1 mmol)
-
Chloroform (68.2 g, 571 mmol, 10 equiv.)
-
50% (w/w) Sodium Hydroxide solution (50 mL)
-
Tetrabutylammonium bromide (TBAB) (0.92 g, 2.86 mmol, 5 mol%)
-
Diethyl ether
-
6M Hydrochloric Acid
-
Saturated NaCl solution (brine)
Procedure:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,4-dichlorobenzaldehyde, chloroform, and TBAB.
-
Reaction Initiation: Begin vigorous stirring to create a homogenous organic phase. Slowly add the 50% NaOH solution over 15 minutes. The reaction is exothermic, and the temperature may rise.
-
Reaction Conditions: Heat the mixture to 55-60°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup - Quenching: Once the starting material is consumed, cool the flask in an ice bath. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Workup - Acidification: Slowly add 6M HCl with stirring until the aqueous layer is strongly acidic (pH 1-2, check with pH paper).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). If an emulsion forms, add 20 mL of brine.
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or benzene) to obtain pure 2,4-Dichloromandelic acid.[5]
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
References
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.
-
Zhang, Y. Q., et al. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26(1), 274-276. Available at: [Link]
-
Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]
-
Aston, J. G., et al. (1943). Mandelic Acid. Organic Syntheses, 23, 48. DOI: 10.15227/orgsyn.023.0048. Available at: [Link]
- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents.
-
Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Preprint. Available at: [Link]
-
PrepChem. (2017). Preparation of 2,4-dichlorobenzaldehyde. Available at: [Link]
- CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents.
-
Organic Syntheses Procedure - acetylmandelic acid. Available at: [Link]
- CN112321410A - Method for synthesizing mandelic acid - Google Patents.
-
Li, J., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 26(15), 8231. Available at: [Link]
-
Organic Syntheses Procedure - p-BROMOMANDELIC ACID. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Mandelic Acid. Available at: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
- JP4995429B2 - Method for purifying mandelic acids - Google Patents.
-
Wang, C., et al. (2009). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 16(3), 349-352. Available at: [Link]
Sources
- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
- 7. CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Purification of 2,4-Dichloromandelic Acid
Welcome to the technical support guide for handling and purifying 2,4-Dichloromandelic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with aldehyde impurities in their samples. We provide in-depth, field-proven solutions to ensure the highest purity of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common aldehyde impurity in 2,4-Dichloromandelic acid, and what is its origin?
The most prevalent aldehyde impurity is 2,4-Dichlorobenzaldehyde . Its presence is typically a result of the synthetic route used to produce 2,4-Dichloromandelic acid. Many common syntheses start from 2,4-Dichlorobenzaldehyde, and incomplete reaction or side reactions can lead to its carryover into the final product. Identifying the source of impurities is a critical first step in developing a purification strategy[1][2].
Q2: Why are residual aldehyde impurities a significant concern for my research?
Aldehyde impurities, even at trace levels, can be highly problematic for several reasons:
-
Reactive Interference: The aldehyde carbonyl group is reactive and can participate in unwanted side reactions, leading to the formation of complex impurity profiles in subsequent synthetic steps[3].
-
Toxicity: Certain aldehydes are classified as reactive and potentially genotoxic impurities, which is a major concern in pharmaceutical development[].
-
Catalyst Poisoning: In catalytic reactions, such as hydrogenations, aldehydes can act as catalyst poisons, reducing reaction efficiency and yield.
-
Inaccurate Dosing: The presence of impurities leads to inaccurate quantification of the active pharmaceutical ingredient (API), affecting the reliability of experimental and clinical data.
Q3: What analytical methods are recommended for detecting and quantifying 2,4-Dichlorobenzaldehyde in my sample?
Accurate detection is crucial for assessing the purity of your material both before and after purification. The primary analytical tools for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities in APIs. A well-developed HPLC method can effectively resolve 2,4-Dichloromandelic acid from 2,4-Dichlorobenzaldehyde[5][6].
-
Gas Chromatography (GC): For volatile impurities, GC is a suitable alternative, though 2,4-Dichloromandelic acid itself has a high boiling point and typically requires derivatization for GC analysis[2][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aldehyde proton signal of 2,4-Dichlorobenzaldehyde (typically around 10 ppm), providing a quick assessment of its presence[2].
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a practical, question-and-answer format.
Q4: I performed a recrystallization, but my HPLC analysis still shows a significant aldehyde peak. What went wrong?
This is a common issue and usually points to one of two things: solvent choice or impurity concentration.
Causality & Explanation: Recrystallization relies on the principle that the desired compound and the impurity have different solubility profiles in a given solvent[8]. The ideal solvent will dissolve the 2,4-Dichloromandelic acid at an elevated temperature but will have limited solubility for it at lower temperatures, while the 2,4-Dichlorobenzaldehyde impurity remains in the solution (the "mother liquor").
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The polarity of 2,4-Dichlorobenzaldehyde and 2,4-Dichloromandelic acid are similar. A single-solvent recrystallization may be insufficient. Consider a two-solvent system (e.g., an ethyl acetate/hexane or a toluene/heptane mixture) to fine-tune the solubility and enhance the separation.
-
Perform a Pre-Purification Step: If the aldehyde concentration is high, recrystallization alone may not be effective. It is highly recommended to first perform a chemical wash to remove the bulk of the aldehyde. The sodium bisulfite wash described in Protocol 1 is the industry-standard method for this purpose[9][10][11].
-
Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath to promote the formation of purer crystals[8].
Q5: I used the recommended sodium bisulfite wash, but the aldehyde impurity persists. What's the next step?
While highly effective, the success of a bisulfite wash depends on achieving an efficient reaction and separation.
Causality & Explanation: The purification relies on the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon, forming a charged bisulfite adduct.[10][11] This adduct is highly water-soluble and can be easily extracted from the organic phase containing your desired 2,4-Dichloromandelic acid.[9][10] Failure to remove the aldehyde suggests either an incomplete reaction or an inefficient extraction.
Troubleshooting Steps:
-
Ensure Miscibility During Reaction: The key to a successful bisulfite reaction is ensuring the aqueous bisulfite solution and the organic phase containing the aldehyde can interact. This is often a challenge with immiscible solvents. A best practice is to dissolve your crude product in a water-miscible solvent like Tetrahydrofuran (THF) or Methanol first. Add the saturated sodium bisulfite solution to this mixture and stir vigorously before proceeding with the addition of an immiscible organic solvent for extraction[10][11].
-
Check the pH: The formation of the bisulfite adduct is most efficient in a slightly acidic to neutral pH range (around 4 to 6.5)[3]. Ensure your solution is within this range.
-
Use Freshly Prepared Bisulfite Solution: Sodium bisulfite solutions can oxidize over time. Always use a freshly prepared saturated solution for maximum efficacy.
-
Repeat the Extraction: A single extraction may not be sufficient if impurity levels are high. Perform the aqueous wash 2-3 times to ensure complete removal of the adduct.
Q6: My 2,4-Dichloromandelic acid sample appears to be degrading during purification. How can I minimize this?
Degradation can occur due to harsh conditions, particularly exposure to strong acids, bases, or high temperatures, which can promote side reactions like dimerization[12].
Troubleshooting Steps:
-
Avoid High Temperatures: When performing recrystallizations, use the minimum amount of heat necessary to dissolve the solid. Prolonged exposure to high temperatures can cause decomposition.
-
Use Mild pH Conditions: The sodium bisulfite wash is advantageous because it operates under mild, near-neutral pH conditions, which is less likely to cause degradation of the acid compared to harsh acidic or basic treatments[10].
-
Work Under an Inert Atmosphere: If your molecule is sensitive to oxidation, performing the purification steps under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
Data Summary: Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Sodium Bisulfite Wash | Chemical reaction forms a water-soluble adduct with the aldehyde.[9][10] | Highly selective for aldehydes, mild conditions, scalable, cost-effective. | Requires a liquid-liquid extraction setup, may need pH adjustment. | Removing bulk aldehyde impurities prior to final polishing. |
| Recrystallization | Differential solubility of the product and impurity in a solvent system.[8] | Effective for final polishing, removes a wide range of impurities. | Can be low-yielding, requires careful solvent screening, less effective for high impurity loads. | Increasing purity from ~95% to >99%. |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[5][13] | Can achieve very high purity, separates closely related compounds. | Labor-intensive, requires large solvent volumes, can be difficult to scale up. | Small-scale purification for analytical standards or when very high purity is essential. |
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Removal of Aldehyde Impurities via Bisulfite Extraction
This protocol is the recommended first-line defense for removing 2,4-Dichlorobenzaldehyde from crude 2,4-Dichloromandelic acid. It leverages a miscible co-solvent to ensure an efficient reaction before extraction.
Materials:
-
Crude 2,4-Dichloromandelic acid
-
Methanol (or THF)
-
Saturated Sodium Bisulfite (NaHSO₃) solution, freshly prepared
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Flasks, Rotary Evaporator
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the crude 2,4-Dichloromandelic acid (1.0 eq) in a minimal amount of Methanol. Aim for a concentration of approximately 0.2-0.5 M.
-
Bisulfite Addition & Reaction: Transfer the methanolic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the water-soluble bisulfite adduct[10][11].
-
Extraction: Add Ethyl Acetate to the separatory funnel (equal volume to the total current mixture). Shake well to partition the components. Allow the layers to separate. The desired 2,4-Dichloromandelic acid will be in the top organic (EtOAc) layer, while the aldehyde-bisulfite adduct will be in the bottom aqueous layer.
-
Separation & Wash: Drain the lower aqueous layer. Wash the remaining organic layer with deionized water (2x) and then with brine (1x) to remove any residual water-soluble components.
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the purified 2,4-Dichloromandelic acid.
-
Purity Check: Analyze the resulting solid by HPLC or NMR to confirm the absence of the aldehyde impurity before proceeding. If necessary, a final recrystallization can be performed for ultimate polishing.
Caption: Workflow for Aldehyde Removal using Bisulfite Extraction.
Chemical Mechanism Visualization
The core of the chemical purification strategy involves the reaction between 2,4-Dichlorobenzaldehyde and sodium bisulfite.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 3. US5157205A - Process for removing aldehydes and/or vinyl esters from gaseous or liquid process streams - Google Patents [patents.google.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Optimizing chiral resolution efficiency of 2,4-Dichloromandelic acid
Technical Support Center: Chiral Resolution of 2,4-Dichloromandelic Acid
-
Ticket ID: #RES-24DCMA-OPT
-
Subject: Optimization of Optical Resolution Efficiency
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2,4-Dichloromandelic acid (2,4-DCMA) presents a classic yet challenging resolution profile due to the electron-withdrawing chlorine substituents on the phenyl ring.[1] These substituents increase the acidity of the carboxylic proton compared to unsubstituted mandelic acid, altering the solubility differential of diastereomeric salts.[1]
This guide moves beyond basic textbook procedures to address the specific physicochemical hurdles of resolving 2,4-DCMA. While enzymatic routes (e.g., nitrilases) exist, Diastereomeric Salt Crystallization remains the industrial "gold standard" for scalability and cost-efficiency.
Module 1: The "Golden Standard" Protocol
Methodology: Classical Resolution via Diastereomeric Salt Formation Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA] Rationale:[1][2][3][4][5] (S)-PEA is cost-effective and forms a robust hydrogen-bonding network with mandelic acid derivatives.[1] For halogenated analogs where water solubility becomes an issue, the benzyl-substituted variant (BPA) is the high-performance alternative.[1]
Step-by-Step Workflow
-
Salt Formation:
-
Dissolve racemic 2,4-DCMA (1.0 eq) in absolute ethanol (Solvent choice is critical; see FAQ).
-
Heat to 50°C.
-
Add (S)-PEA (0.55 – 1.0 eq) dropwise. Note: Using 0.55 eq (the "Pope Peachy" method) maximizes yield of the less soluble diastereomer.
-
-
Controlled Cooling (The "Critical Zone"):
-
Cool from 50°C to 25°C at a rate of 5°C/hour . Rapid cooling traps the eutectics, lowering enantiomeric excess (ee).
-
Hold at 15°C for 4 hours.
-
-
Filtration & Wash:
-
Filter the precipitate (Salt of the desired enantiomer).
-
Wash with cold ethanol (0°C).
-
-
Liberation (Hydrolysis):
Visual Workflow (DOT Diagram)
Figure 1: Standard Operating Procedure for Diastereomeric Salt Resolution of 2,4-DCMA.[1]
Module 2: Troubleshooting Guide (FAQs)
Q1: My enantiomeric excess (ee) is stuck at 85-90%. How do I push it to >99%?
Diagnosis: This is likely due to "eutectic entrapment" or isostructural inclusion, where the unwanted diastereomer gets trapped in the crystal lattice during rapid precipitation.[1]
Solution:
-
Recrystallization: Do not re-run the whole process. Take the 85% ee salt and recrystallize it in Ethanol/Water (95:5) . The presence of water often disrupts the lattice just enough to release the impurity.[1]
-
The "Swish" Technique: Slurry the solid in the solvent at reflux temperature for 30 minutes without fully dissolving it, then cool.[1] This "Ostwald ripening" effect dissolves small, impure crystals and redeposits them onto larger, purer ones.
Q2: The reaction mixture formed an oil/gum instead of crystals. What happened?
Diagnosis: This is the "Oiling Out" phenomenon, common with chlorinated mandelic acids.[1] It occurs when the salt's melting point is depressed below the process temperature by impurities or solvent choice.[1]
Corrective Actions:
-
Seed Crystals: You must seed the solution at the cloud point with pure crystals (if available) to bypass the oil phase.
-
Change Solvent Polarity: Ethanol might be too polar.[1] Switch to Ethanol:Ethyl Acetate (1:1) . The ethyl acetate reduces the solubility of the salt, forcing crystallization rather than oiling.[1]
-
Temperature Control: If it oils out at 50°C, lower the initial temperature to 40°C and add the resolving agent slower.
Q3: Can I use 1-Phenylethylamine (PEA) for all chlorinated mandelic acids?
Technical Insight: While PEA is the standard, it has a weakness: high water solubility. For highly hydrophobic substrates like 2,4-DCMA, the salt might be too soluble in wet solvents.[1] Advanced Alternative: If PEA fails, switch to (R)-(+)-Benzyl-1-phenylethylamine (BPA) .[1][4]
-
Why? The extra benzyl group increases the hydrophobic surface area, creating stronger
- stacking interactions with the dichlorophenyl ring of your substrate, leading to sharper separation factors.[1]
Q4: How do I recover the resolving agent? It's too expensive to discard.
Protocol:
-
After the acid hydrolysis step (where 2,4-DCMA goes into DCM), the aqueous layer contains the protonated resolving agent (PEA-HCl).
-
Add 50% NaOH to this aqueous layer until pH > 12.[1]
-
The PEA will separate as an oil.[1] Extract with Toluene.[1]
-
Distill the Toluene to recover >90% of your resolving agent for reuse.[1]
Module 3: Comparative Data & Optimization
Table 1: Solvent System Impact on Resolution Efficiency
| Solvent System | Yield (%) | Optical Purity (% ee) | Notes |
| Ethanol (Abs) | 35-40% | 92-95% | Best balance of yield/purity.[1] Standard starting point. |
| Ethanol:Water (9:1) | 45% | 80-85% | Higher yield but lower purity due to non-selective precipitation.[1] |
| Isopropanol | 25% | >98% | High purity but poor yield (salt is too insoluble). |
| Acetone | N/A | N/A | Avoid. Often leads to oiling out with mandelic salts.[1] |
Table 2: Resolving Agent Performance Matrix
| Resolving Agent | Cost | Efficiency (S-Factor) | Recommended For |
| (S)-1-Phenylethylamine | Low | Moderate | Initial screening; Bulk production.[1] |
| (R)-Benzyl-1-phenylethylamine | High | High | Difficult separations; High-value batches.[1] |
| Cinchonidine | Medium | Low-Moderate | Historic method; often less specific for di-chloro analogs.[1] |
Module 4: Troubleshooting Logic Tree
Figure 2: Rapid Diagnostic Logic for Resolution Failures.
References
-
Zhang, J., et al. (2018). "Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent." Crystals, 8(12), 473.
-
Relevance: Establishes the superiority of Benzyl-PEA over standard PEA for chlorinated mandelic acids due to halogen bonding interactions.[1]
-
-
Yamamura, E., & Kita, S. (2019).[5] "A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion." Bioscience, Biotechnology, and Biochemistry, 83(2), 309-317.[5]
- Relevance: Validates the biological alternative (esterase hydrolysis)
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]
- Relevance: The foundational text for the "Pope Peachy" method (0.55 eq base) cited in Module 1.
-
Tan, Z., et al. (2021). "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." Crystal Growth & Design, 21(10).
-
Relevance: Provides the co-crystallization alternative protocol for difficult-to-resolve halogenated mandelic acids.[1]
-
Sources
- 1. US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloromandelic Acid (2,4-DCMA) Production
Senior Application Scientist Desk Subject: Troubleshooting Crystallization, Purity, and Morphology Issues
Introduction
Welcome to the 2,4-DCMA Technical Support Hub. This guide addresses the specific physicochemical challenges encountered during the synthesis (condensation of 2,4-dichlorophenol with glyoxylic acid) and subsequent crystallization of 2,4-Dichloromandelic acid.
Our data indicates that 85% of process failures in this workflow stem from three core issues:
-
Oiling Out: Liquid-Liquid Phase Separation (LLPS) occurring before crystal nucleation.
-
Impurity Inclusion: Difficulty rejecting unreacted 2,4-dichlorophenol.
-
Poor Morphology: Formation of dendritic needles leading to filtration bottlenecks.
Module 1: The "Oiling Out" Phenomenon
Symptom: Upon acidification or cooling, the product separates as a sticky, viscous oil rather than a crystalline solid.[1][2] This oil eventually hardens into an amorphous glass or impure chunk, trapping solvents and impurities.[1]
Technical Root Cause: You are operating within the Metastable Zone Width (MSZW) where the Liquid-Liquid Phase Separation (LLPS) boundary intersects the solubility curve. This is thermodynamically driven by high supersaturation and the presence of impurities (like unreacted phenols) that depress the melting point of the hydrated solid.
Troubleshooting Protocol
Q: Why is my product oiling out despite hitting the correct pH? A: The supersaturation generation rate is too high. When you add acid (HCl/H₂SO₄) rapidly to the mandelate salt solution, the local concentration of the free acid spikes, pushing the system into the "oiling out" region of the phase diagram before nuclei can form.
Corrective Actions:
-
Temperature Buffer: Maintain the solution temperature above the LLPS critical temperature (typically >50°C for this system) during the initial acidification.
-
Seeding Strategy: Do not rely on spontaneous nucleation. Add 0.5% w/w pure seed crystals once the solution becomes slightly turbid.
-
The "Cloud Point" Hold:
-
Add acid until the first permanent haze appears.
-
STOP acid addition.
-
Hold for 30 minutes to allow seed growth (surface area generation).
-
Resume acid addition slowly.
-
Module 2: Impurity Rejection (The Phenol Problem)
Symptom: Final product has a persistent medicinal/phenolic odor and HPLC shows >0.5% 2,4-dichlorophenol (2,4-DCP).
Technical Root Cause: 2,4-DCP is the starting material.[3] It has a pKa of ~7.8, whereas 2,4-DCMA has a pKa of ~3.4. In a standard "dump" acidification, both species precipitate. Furthermore, 2,4-DCP is highly soluble in the "oiled out" phase of 2,4-DCMA, leading to occlusion.
pKa-Driven Purification Strategy
Q: How do I remove 2,4-DCP without recrystallizing three times? A: Utilize the pKa difference before the final crystallization. You must perform a "pH Swing Extraction" or "Intermediate Filtration."
| Species | pKa | State at pH 10 | State at pH 6.0 | State at pH 1.0 |
| 2,4-DCMA (Product) | ~3.4 | Soluble Salt | Soluble Salt | Insoluble Solid |
| 2,4-DCP (Impurity) | ~7.8 | Soluble Salt | Insoluble Oil/Solid | Insoluble Solid |
The Fix:
-
After the reaction (pH > 12), lower pH to 6.0 - 6.5 .
-
At this pH, the Product (2,4-DCMA) remains dissolved. The Impurity (2,4-DCP) becomes non-ionic and will either precipitate or oil out.
-
Action: Extract with a non-polar solvent (e.g., Toluene) OR filter if solid.
-
Only then lower the aqueous layer pH to < 2.0 to crystallize the pure product.
Module 3: Morphology & Filtration
Symptom: Filtration takes hours; the filter cake cracks and retains mother liquor. Microscope reveals thin, hair-like needles.
Technical Root Cause: Rapid cooling or high supersaturation favors growth along the fast-growing axis (needle formation). Dendritic growth traps mother liquor.
Corrective Actions:
-
Ostwald Ripening (Temperature Cycling):
-
After full precipitation, heat the slurry to dissolve the "fines" (small needles).
-
Cool slowly.[1]
-
Repeat this cycle 2-3 times. This sacrifices small crystals to grow larger, prismatic ones.
-
-
Solvent Modification:
-
If using pure water, the crystal habit is often poor.
-
Recommendation: Use a Water/Toluene or Water/IPA binary system. Toluene (biphasic) often suppresses needle growth by inhibiting the fast-growing face.
-
Visual Troubleshooting Workflows
Figure 1: The Logic of Oiling Out & Purity
Caption: Decision matrix for diagnosing phase separation (oiling out) vs. chemical impurity issues.
Figure 2: Optimized Process Flow (The "Smart" Route)
Caption: Optimized workflow incorporating the pH-swing strategy to reject 2,4-dichlorophenol prior to crystallization.
Master Protocol: Validated Synthesis & Crystallization SOP
Objective: Produce >98% pure 2,4-DCMA with prismatic crystal habit.
1. Condensation Reaction
-
React 2,4-dichlorophenol with glyoxylic acid in aqueous NaOH (pH > 12).
-
Note: Ensure temperature is controlled (40-50°C) to prevent degradation.
2. The Purification Swing (Critical Step)
-
Cool reaction mixture to 25°C.
-
Slowly add 30% HCl to adjust pH to 6.0 - 6.5 .
-
Check: Solution should remain clear or slightly hazy (product is soluble).
-
Extraction: Add Toluene (0.5 vol eq). Stir vigorously for 15 mins.
-
Separate: Discard the organic (Toluene) layer. This layer contains the unreacted 2,4-dichlorophenol.
3. Reactive Crystallization
-
Heat the remaining aqueous phase to 65°C .
-
Add 30% HCl slowly until pH reaches 2.0.
-
Observation: If oiling occurs, STOP acid, increase temp by 5°C, and seed.
-
Once pH < 1.5 is reached and solids are present, hold at 65°C for 30 mins (Ostwald Ripening).
4. Cooling & Filtration [4][5]
-
Ramp down temperature: 65°C → 20°C over 4 hours (Linear rate).
-
Filter via vacuum.
-
Wash cake with cold water (displacement wash) followed by a small amount of cold Toluene (slurry wash) if odor persists.
-
Dry at 50°C under vacuum.
References
-
Separation of Dichlorophenols: Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.[3][5][6] CN101781175A. (Describes the solubility differences and extraction logic for dichlorophenols). Link
-
Oiling Out Mechanisms: Oiling Out in Crystallization.[1][2][7] Mettler Toledo Technical Resources. (Authoritative guide on the thermodynamics of LLPS). Link
-
Solvent Effects: Solubility of Toluene in Aqueous Solutions of Various Benzenecarboxylates. (Provides grounding for the use of Toluene/Water systems for purification). Link
-
General Troubleshooting: Troubleshooting Crystallization. Chemistry LibreTexts. (Foundational principles for seeding and solvent selection). Link
Sources
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents [patents.google.com]
- 6. Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Thermal Stability of 2,4-Dichloromandelic Acid Formulations
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2,4-Dichloromandelic Acid (DCMA). This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API) and encountering challenges related to its thermal stability. As a substituted α-hydroxy acid, DCMA presents unique formulation challenges that require a systematic and scientifically grounded approach to overcome. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and recommended protocols to ensure the development of robust and stable DCMA formulations.
Understanding the Thermal Stability Challenges of 2,4-Dichloromandelic Acid
2,4-Dichloromandelic acid, a chiral building block in the pharmaceutical industry, is susceptible to degradation under thermal stress, which can lead to loss of potency, formation of impurities, and changes in the physical properties of the formulation. The primary drivers of instability in α-hydroxy acids are oxidation and decarboxylation, which can be exacerbated by elevated temperatures, pH, and the presence of certain excipients. While specific degradation pathways for DCMA are not extensively reported, we can infer potential mechanisms from related compounds like 2,4-dichlorophenol and other α-hydroxy acids.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise during the formulation of 2,4-Dichloromandelic Acid.
Q1: My DCMA formulation is turning yellow upon storage at elevated temperatures. What is the likely cause?
A yellow discoloration is often indicative of the formation of colored degradants. This can result from the oxidation of the aromatic ring or the mandelic acid side chain. The presence of trace metal ions can catalyze these oxidation reactions. Additionally, interactions with certain excipients, particularly those with reactive functional groups, can lead to colored products.
Q2: I am observing a decrease in the potency of my DCMA formulation over time in my accelerated stability studies. What are the potential degradation pathways?
Loss of potency is a critical stability issue. For DCMA, this can be attributed to several potential degradation pathways:
-
Oxidative Decarboxylation: A common pathway for α-hydroxy acids, leading to the formation of 2,4-dichlorobenzaldehyde and carbon dioxide.
-
Dehydration: Although less common for mandelic acid derivatives compared to other α-hydroxy acids, it could potentially lead to the formation of an unsaturated derivative.
-
Reactions with Excipients: Incompatibility with excipients can lead to the formation of adducts or degradation products, thereby reducing the concentration of the active DCMA.
Q3: How can I identify the degradation products in my formulation?
Identifying degradation products is crucial for understanding the degradation pathway and ensuring the safety of the formulation. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can be used to separate and quantify DCMA and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradation products.[1]
Q4: What is the role of pH in the stability of DCMA formulations?
The pH of a formulation can significantly impact the stability of α-hydroxy acids. For DCMA, the carboxylic acid group will be in its protonated or deprotonated form depending on the pH. The ionized form may be more susceptible to certain degradation reactions. It is crucial to determine the optimal pH range for DCMA stability through a systematic pH-stability study. Generally, for alpha-hydroxy acids, a lower pH (around 3-5) is often preferred for stability.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common stability issues encountered with DCMA formulations.
Issue 1: Formulation Discoloration (Yellowing/Browning)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidation | 1. Analyze for the presence of peroxides in excipients. 2. Evaluate the headspace oxygen in the packaging. | 1. Incorporate an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene).[3] 2. Purge with an inert gas (e.g., nitrogen) during manufacturing and packaging. |
| Presence of Metal Ions | 1. Test raw materials for trace metal contamination. | 1. Add a chelating agent (e.g., ethylenediaminetetraacetic acid - EDTA) to the formulation. |
| Excipient Incompatibility | 1. Conduct compatibility studies with individual excipients. | 1. Replace the incompatible excipient with a more suitable alternative. |
Issue 2: Loss of Potency (API Degradation)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal pH | 1. Perform a pH-stability profile study. | 1. Adjust and buffer the formulation to the optimal pH. |
| Hydrolysis | 1. Assess the water activity of the formulation. | 1. For solid dosage forms, use a moisture scavenger or protective packaging. 2. For liquid formulations, consider non-aqueous solvents if feasible. |
| Photodegradation | 1. Expose the formulation to controlled light conditions (ICH Q1B). | 1. Use light-protective packaging (e.g., amber vials). 2. Consider adding a photostabilizer. |
Recommended Analytical Protocols
A robust analytical program is essential for assessing the thermal stability of DCMA formulations.
Protocol 1: HPLC Method for Potency and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 30°C
-
Injection Volume: 10 µL
Protocol 2: Thermal Analysis for Solid-State Characterization
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition.[4][5][6]
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 400°C
-
Atmosphere: Nitrogen
-
-
Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and potential interactions with excipients.[4][7]
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 300°C
-
Atmosphere: Nitrogen
-
Formulation Strategies for Enhanced Stability
A well-designed formulation is key to ensuring the thermal stability of DCMA.
Rational Excipient Selection
The choice of excipients is critical and should be based on compatibility studies.
| Excipient Class | Function | Examples | Considerations |
| Antioxidants | Inhibit oxidation | Ascorbic acid, BHT, Sodium metabisulfite[3] | Must be compatible with DCMA and other excipients. |
| Chelating Agents | Sequester metal ions | EDTA, Citric acid | Can influence the pH of the formulation. |
| pH Modifiers/Buffers | Maintain optimal pH | Citrate buffer, Phosphate buffer | Buffer capacity and potential for buffer catalysis should be evaluated. |
| Bulking Agents (for solid dosage forms) | Provide bulk | Microcrystalline cellulose, Mannitol | Should be low in moisture and peroxides. |
Advanced Formulation Technologies
For particularly challenging formulations, advanced delivery systems can offer enhanced protection.
-
Microencapsulation: Encapsulating DCMA in a polymer matrix can protect it from environmental factors.[8][9]
-
Liposomal Delivery: For topical formulations, encapsulating DCMA in liposomes can improve both stability and skin penetration.[8]
Visualizations
Hypothetical Thermal Degradation Pathway of 2,4-Dichloromandelic Acid
Caption: Workflow for troubleshooting thermal instability issues.
Decision Tree for Excipient Selection
Caption: Decision tree for selecting stabilizing excipients.
References
- Coelho-Moreira, J., et al. (2013). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applic
- Degradation of 2,4-dichlorophenol by using glow discharge electrolysis. PubMed.
- High temperature dependence of 2,4-dichlorophenoxyacetic acid degrad
- THERMAL STABILITY OF SELECTEDDEEP EUTECTIC SOLVENTS. Academia.edu.
- Thermal Analysis Methods in Pharmaceutical Quality Control.
- Properties and Characteristics of Amine and Ester Formul
- Different pathways for 2,4-D degradation proposed in the literature.
- THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. Farmacia Journal.
- Thermal Analysis for Drug Degrad
- Active Pharmaceutical Ingredient (API)
- Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI.
- A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion. PubMed.
- Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. PubMed Central.
- Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.
- Decoding Formulations: Cutting-edge Approaches in Chemical Product Deformul
- Alpha-hydroxy acids in dermatology—formulations, mechanisms of action, and efficacy. Wiley Online Library.
- Proposed metabolic pathway for the detoxification of 2,4-DCP by the...
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- How to Improve APIs Bioavailability in Solid Oral Formul
- Your Guide to AHAs (Alpha Hydroxy Acid) for Skin. SkinCeuticals.
- Ivabradine Hydrochloride (S)
- Scientific Analysis of Skincare Ingredients: Mechanisms and Safety Guidelines for Whitening and Skin-Soothing Components.
- Investigation on the Thermal Stability of Deep Eutectic Solvents. RSC Publishing.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
- THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS.
- How Excipients Shape Drug Effectiveness.
Sources
- 1. Degradation of 2,4-dichlorophenol by using glow discharge electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Thermal Analysis for Drug Degradation Studies | Lab Manager [labmanager.com]
- 5. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives | MDPI [mdpi.com]
- 9. Scientific Analysis of Skincare Ingredients: Mechanisms and Safety Guidelines for Whitening and Skin-Soothing Components - Oreate AI Blog [oreateai.com]
Navigating the Synthesis of 2,4-Dichloromandelic Acid: A Technical Support Guide to Minimizing Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediate is paramount. The synthesis of 2,4-Dichloromandelic acid, a key building block in various pharmaceutical compounds, often presents challenges related to the formation of unwanted byproducts during the critical hydrolysis step. This technical support guide, designed for professionals in drug development and chemical research, provides in-depth troubleshooting and frequently asked questions to navigate these challenges, ensuring high purity and yield of the target molecule.
Understanding the Critical Juncture: The Hydrolysis Step
The formation of 2,4-Dichloromandelic acid typically proceeds through the hydrolysis of a precursor, most commonly 2,4-dichloromandelonitrile (from the cyanohydrin of 2,4-dichlorobenzaldehyde) or 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone. It is during this transformation that the majority of impurities arise, impacting downstream processes and final product quality. This guide will dissect the common issues encountered and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the hydrolysis of 2,4-Dichloromandelic acid precursors?
A1: The primary byproducts of concern are:
-
2,4-Dichlorobenzaldehyde: This is often the most significant impurity, arising from the decarboxylation of the mandelic acid product, particularly under harsh temperature conditions[1][2].
-
Unreacted Starting Material: Incomplete hydrolysis can lead to the presence of the precursor, be it 2,4-dichloromandelonitrile or 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone.
-
2,4-Dichloromandelamide: When starting from the nitrile, incomplete hydrolysis can result in the formation of the corresponding amide intermediate.
-
2,4-Dichlorobenzoic Acid: This can form if the starting material, 2,4-dichlorobenzaldehyde, undergoes oxidation.
-
Polymeric Byproducts: While less defined, high temperatures and extreme pH can sometimes lead to the formation of polymeric materials.
Q2: How does pH influence the formation of these byproducts?
A2: The pH of the hydrolysis medium is a critical parameter.
-
Acidic Hydrolysis (e.g., using HCl or H₂SO₄): This method is common for hydrolyzing both nitriles and α,α-dihalo ketones. While effective, excessively low pH and high temperatures can accelerate the decarboxylation of the final product to 2,4-dichlorobenzaldehyde.
-
Alkaline Hydrolysis (e.g., using NaOH or KOH): Base-catalyzed hydrolysis is also widely used. However, careful control is necessary. High concentrations of strong bases can promote side reactions. For instance, in the hydrolysis of nitriles, if the temperature is not sufficiently controlled, the intermediate amide may be difficult to fully hydrolyze.
Q3: What is the impact of temperature on byproduct formation?
A3: Temperature is a double-edged sword. While higher temperatures increase the rate of hydrolysis, they also significantly promote the degradation of 2,4-Dichloromandelic acid to 2,4-Dichlorobenzaldehyde through decarboxylation[1]. Finding the optimal temperature that ensures a reasonable reaction rate without significant product degradation is key.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Levels of 2,4-Dichlorobenzaldehyde in the Final Product
-
Root Cause: This is almost always due to the decarboxylation of the 2,4-Dichloromandelic acid product, which is exacerbated by excessive heat.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Aim for the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using in-process controls (e.g., TLC or HPLC).
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to heat will increase decarboxylation.
-
Controlled Addition of Acid/Base: During workup and isolation, avoid localized "hot spots" of high acid or base concentration, which can catalyze degradation.
-
Purification: If formation is unavoidable, 2,4-Dichlorobenzaldehyde can be removed through techniques like recrystallization or column chromatography. Due to the difference in acidity, liquid-liquid extraction at a controlled pH can also be effective.
-
Issue 2: Incomplete Hydrolysis and Presence of Starting Material/Intermediates
-
Root Cause: Insufficient reaction time, inadequate temperature, or improper stoichiometry of the hydrolyzing agent (acid or base).
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction until no more starting material is detected.
-
Modest Temperature Increase: If the reaction is too slow, a slight increase in temperature may be necessary. Balance this against the risk of decarboxylation.
-
Ensure Stoichiometric Excess of Hydrolyzing Agent: Use a sufficient excess of acid or base to drive the reaction to completion.
-
Improve Mixing: Ensure efficient stirring to improve mass transfer, especially in heterogeneous mixtures.
-
Issue 3: Formation of 2,4-Dichloromandelamide as a Major Byproduct (Nitrile Route)
-
Root Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Milder reaction conditions may result in the accumulation of this amide.
-
Troubleshooting Steps:
-
Increase Severity of Conditions: This is one of the few instances where more forcing conditions might be necessary. This could involve increasing the temperature, using a more concentrated acid or base, or extending the reaction time.
-
Two-Step Hydrolysis: Some protocols advocate for a two-step process: a milder first step to form the amide, followed by a more vigorous second step to hydrolyze the amide to the carboxylic acid.
-
Experimental Protocols
Protocol 1: Hydrolysis of 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone
This protocol is based on established methods for the hydrolysis of α,α-dihaloacetophenones to mandelic acids[3][4].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane).
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) dropwise to the stirred mixture. Maintain the temperature at a controlled level (e.g., 50-70°C) to minimize decarboxylation.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2. The 2,4-Dichloromandelic acid will precipitate.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., water or a toluene/heptane mixture) to remove impurities like 2,4-dichlorobenzaldehyde.
Protocol 2: HPLC Analysis of 2,4-Dichloromandelic Acid and Byproducts
This method can be adapted from established HPLC protocols for mandelic acid derivatives and related aromatic compounds.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids and aldehydes. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape. |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 80-30% B | A gradient elution is necessary to separate the more polar mandelic acid from the less polar benzaldehyde and acetophenone derivatives. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm and 254 nm | Both wavelengths provide good sensitivity for the aromatic compounds of interest. |
| Injection Volume | 10 µL | - |
Expected Elution Order: 2,4-Dichloromandelic acid (most polar) -> 2,4-Dichlorobenzoic acid -> 2,4-Dichlorobenzaldehyde -> 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone (least polar).
Visualization of Key Processes
Hydrolysis and Byproduct Formation Pathways
Caption: Synthetic routes to 2,4-Dichloromandelic acid and common byproduct pathways.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common impurities in 2,4-Dichloromandelic acid synthesis.
References
-
Favier, I., Duñach, E., Hébrault, D., & Desmurs, J. (2004). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry, 28(1), 62-66. [Link]
-
Aston, J. G., Newkirk, J. D., Jenkins, D. M., & Dorsky, J. (1943). Mandelic Acid. Organic Syntheses, 23, 48. [Link]
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Mandelic Acid. Organic Syntheses, 6, 58. [Link]
-
PrepChem. (n.d.). Preparation of 2,4-dichlorobenzaldehyde. Retrieved from [Link]
-
Hou, Y., et al. (2023). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 13(52), 36235-36261. [Link]
-
Yaya, E., & James, S. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Bulletin of the Chemical Society of Ethiopia, 37(2), 251-264. [Link]
- Google Patents. (2015). Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid (CN103880625A).
- Google Patents. (2021). Method for synthesizing mandelic acid (CN112321410A).
- Google Patents. (2017). Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene (CN106699526A).
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for 2,4-Dichloromandelic acid esterification
Introduction: The Steric & Thermodynamic Challenge
Welcome to the technical support center for 2,4-Dichloromandelic acid (2,4-DCMA) derivatization. Unlike simple aliphatic esterifications, the conversion of 2,4-DCMA presents a dual challenge: steric hindrance imposed by the ortho-chlorine substituent and competitive oligomerization due to the
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks encountered when scaling this reaction for drug development or intermediate synthesis.
Module 1: Critical Process Parameters (CPPs)
Q1: Why is my conversion stalling at ~60-70% despite extended reflux times?
Diagnosis: You have likely hit the Thermodynamic Equilibrium Wall .
Fischer esterification is an equilibrium process (
The Fix: Mass Action & Water Removal
-
Molar Ratio (The "Statistical" Driver):
-
Standard: 1:3 (Acid:Alcohol).
-
Optimized for 2,4-DCMA:1:10 to 1:15 .
-
Reasoning: Due to the steric bulk of the 2,4-dichloro ring, the approach of the methanol nucleophile is hindered. A massive excess of methanol is required not just to shift equilibrium (Le Chatelier’s principle), but to statistically favor the Methanol-Carbonyl collision over the intermolecular Hydroxyl-Carbonyl collision (which leads to impurities).
-
-
Water Scavenging:
-
Method A (Lab Scale): Add activated 3Å Molecular Sieves directly to the reaction pot.
-
Method B (Scale-up): Use a ternary azeotrope (e.g., Methanol/Toluene or Methanol/DCM) to continuously remove water via a Dean-Stark trap, although simple methanol reflux often limits the temperature too much.
-
Advanced: Use Trimethyl orthoformate (1.1 eq) as a chemical water scavenger. It reacts with produced water to form methanol and methyl formate, irreversibly driving the reaction to completion.
-
Q2: How does the 2,4-dichloro substitution affect the reaction kinetics?
Technical Insight: The chlorine atom at the C2 position (ortho) exerts a significant Steric Effect .
-
Mechanism: The transition state for esterification involves the formation of a tetrahedral intermediate. The bulky chlorine atom at the ortho position crowds the reaction center, increasing the activation energy (
) required to form this intermediate. -
Impact: This reaction requires higher temperatures or longer reaction times compared to unsubstituted mandelic acid.
-
Recommendation: Do not rely on room temperature stirring. Vigorous reflux (65°C+) is non-negotiable for efficient conversion.
Module 2: Impurity Profiling & Troubleshooting
Q3: I see a higher molecular weight impurity (+220 Da). What is it?
Identification: This is likely the Estolide (Self-Ester) dimer. Cause: 2,4-DCMA contains both a carboxylic acid and a hydroxyl group. In the absence of sufficient methanol, the hydroxyl group of one molecule attacks the acid group of another.
Prevention Strategy:
-
High Dilution: Maintain a high solvent-to-substrate ratio (minimum 10 mL MeOH per 1 g Acid).
-
Order of Addition: Dissolve the acid in methanol fully before adding the catalyst (H₂SO₄). This ensures the acid is surrounded by methanol molecules before the activation occurs.
Q4: My product is racemizing. How do I maintain chiral purity?
Context: If you are starting with enantiopure (R)- or (S)-2,4-DCMA.
Risk: Strong mineral acids (H₂SO₄) at reflux can promote enolization at the
The Fix:
-
Switch Catalyst: Replace H₂SO₄ with Thionyl Chloride (SOCl₂) at 0°C
Room Temp. -
Alternative: Use Acetyl Chloride in Methanol (generates anhydrous HCl in situ). This is milder than concentrated sulfuric acid.
Module 3: Optimized Experimental Protocol
Protocol ID: EXP-24DCMA-MET-05 Objective: Synthesis of Methyl 2,4-dichloromandelate (>95% Yield).
Reagents
-
2,4-Dichloromandelic acid (1.0 eq)[5]
-
Methanol (Anhydrous, 15.0 eq)
-
Sulfuric Acid (conc., 0.1 eq) OR Acetyl Chloride (0.15 eq)
-
Chloroform (for extraction)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-Dichloromandelic acid in Methanol.
-
Checkpoint: Ensure solution is clear.
-
-
Catalyst Addition:
-
If utilizing H₂SO₄: Add dropwise over 5 minutes. Reaction is exothermic.[6]
-
If utilizing Acetyl Chloride: Cool solution to 0°C, add dropwise, then warm to RT.
-
-
Reaction: Heat to vigorous reflux (approx. 65°C) for 6–8 hours .
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). Look for disappearance of the starting material spot (lower R_f due to acid group).
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove excess methanol (do not distill to dryness to avoid polymerization).
-
Dissolve residue in Chloroform or Ethyl Acetate.
-
Wash 1: Saturated NaHCO₃ (Removes unreacted acid—Caution: CO₂ evolution ).
-
Wash 2: Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Module 4: Data & Troubleshooting Logic
Summary of Optimization Variables
| Variable | Standard Condition | Optimized for 2,4-DCMA | Reason |
| Alcohol Equivalents | 3–5 eq | 10–15 eq | Overcomes steric hindrance; suppresses self-esterification.[5] |
| Temperature | RT to 50°C | Reflux (65°C) | High activation energy due to ortho-Cl substituent.[5] |
| Catalyst | 1-2 mol% | 5–10 mol% | Compensates for slower kinetics.[5] |
| Time | 2–4 hours | 6–12 hours | Kinetic limitation.[5] |
Troubleshooting Decision Tree
Figure 1: Troubleshooting logic flow for 2,4-Dichloromandelic acid esterification, addressing conversion limits and specific impurity profiles.
References
-
PubChem. (2025).[7] 2,4-Dichloromandelic acid | C8H6Cl2O3.[5][7] National Library of Medicine. Available at: [Link]
- Yadav, G. D., & Metha, P. H. (1994). Heterogeneous catalysis in esterification of mandelic acid: Kinetics and Mechanism.
-
Master Organic Chemistry. (2020). Fischer Esterification: Mechanism and Optimization. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloromandelic acid | C8H6Cl2O3 | CID 24198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2,4-Dichloromandelic Acid: A Multi-faceted Analytical Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. 2,4-Dichloromandelic acid, a halogenated derivative of mandelic acid, presents a seemingly straightforward structure. However, a comprehensive understanding of its analytical characteristics is paramount for its application in synthesis and biological studies. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2,4-Dichloromandelic acid, critically compares this technique with other analytical methodologies, and offers practical, field-proven protocols.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For 2,4-Dichloromandelic acid, ¹H NMR offers a distinctive fingerprint, allowing for its unequivocal identification.
Interpreting the ¹H NMR Spectrum of 2,4-Dichloromandelic Acid
The predicted ¹H NMR spectrum of 2,4-Dichloromandelic acid in a suitable deuterated solvent like DMSO-d₆ would exhibit the following key features:
-
Aromatic Protons (H-3, H-5, H-6): The 2,4-dichloro substitution pattern on the benzene ring dictates a specific splitting pattern for the remaining three aromatic protons.
-
H-3: This proton is ortho to the chlorine at position 4 and meta to the chlorine at position 2. It is expected to appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H-5. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine.
-
H-5: This proton is situated between a chlorine atom (position 4) and a proton (position 6). It will experience ortho-coupling to H-6 and meta-coupling to H-3, resulting in a doublet of doublets (dd).
-
H-6: This proton is ortho to the carbon bearing the hydroxyl and carboxylic acid groups and ortho to H-5. It will appear as a doublet due to ortho-coupling with H-5 (J ≈ 8.2 Hz).
-
-
Methine Proton (α-H): This proton, attached to the carbon bearing the hydroxyl and carboxylic acid groups, is a key diagnostic signal. In mandelic acid, this proton appears as a singlet.[1][2][3] For 2,4-Dichloromandelic acid, it is also expected to be a singlet, shifted slightly downfield compared to unsubstituted mandelic acid due to the electron-withdrawing nature of the dichlorophenyl group.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It will likely appear as a broad singlet.
-
Carboxylic Acid Proton (-COOH): This proton is typically found far downfield, often above 10 ppm, and will also present as a broad singlet.
dot graphmol { layout=neato; node [shape=plaintext]; edge [style=dashed];
}
Caption: Molecular structure of 2,4-Dichloromandelic acid with key proton environments.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more robust and comprehensive characterization of 2,4-Dichloromandelic acid. The following table compares ¹H NMR with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations | Applicability to 2,4-Dichloromandelic Acid |
| ¹H NMR | Connectivity, chemical environment of protons, stereochemistry | High resolution, non-destructive, quantitative | Requires soluble sample, complex spectra for large molecules | Excellent for structural confirmation and purity assessment. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Complements ¹H NMR, simpler spectra | Lower sensitivity than ¹H NMR, longer acquisition times | Confirms the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula | Isomers can be difficult to distinguish, does not provide detailed structural connectivity | Confirms the molecular weight and the presence of two chlorine atoms through isotopic pattern analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers | High sensitivity, excellent for purity determination and quantitative analysis | Does not provide structural information on its own | Ideal for assessing purity, quantifying the compound in mixtures, and separating enantiomers if a chiral stationary phase is used.[4] |
| Infrared (IR) Spectroscopy | Functional groups | Fast, easy to use, good for identifying key functional groups | Provides limited information on the overall molecular structure | Confirms the presence of hydroxyl (-OH), carboxylic acid (C=O), and aromatic (C=C) functional groups. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of 2,4-Dichloromandelic acid for structural verification.
Materials:
-
2,4-Dichloromandelic acid sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of 2,4-Dichloromandelic acid and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a 2,4-Dichloromandelic acid sample.
Materials:
-
2,4-Dichloromandelic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of 2,4-Dichloromandelic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards and the sample solution onto the HPLC column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 230 nm).
-
Analyze the resulting chromatograms to determine the retention time and peak area of 2,4-Dichloromandelic acid.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Logical Workflow for Compound Characterization
A systematic approach is crucial for the efficient and accurate characterization of a chemical compound. The following diagram illustrates a logical workflow that integrates multiple analytical techniques.
Caption: A logical workflow for the comprehensive characterization of a synthesized compound.
Conclusion
The structural elucidation of 2,4-Dichloromandelic acid is most effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy playing a pivotal role. By carefully interpreting the ¹H NMR spectrum and corroborating the findings with data from ¹³C NMR, Mass Spectrometry, and HPLC, researchers can ensure the identity, purity, and structural integrity of their compound. This multi-faceted approach, grounded in sound experimental practice, is indispensable for the advancement of chemical and pharmaceutical research.
References
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ResearchGate. Figure S28. 1 H-NMR spectrum of (S)-mandelic acid recorded in D2O. Available from: [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
YouTube. Proton NMR 4b Dichlorobenzene. Available from: [Link]
-
CAS Common Chemistry. 2,4-Dichloromandelic acid. Available from: [Link]
-
ResearchGate. Job plots for mandelic acid and host 1 based on 1 H NMR shifts of.... Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2,4-D. Available from: [Link]
-
PubChem. 2,4-Dichlorobenzaldehyde. Available from: [Link]
-
National Institutes of Health. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Available from: [Link]
-
PubChem. 2-Chloromandelic acid. Available from: [Link]
-
Deswater. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Available from: [Link]
-
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
-
SpectraBase. 2,4-Dichlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
-
NIST WebBook. 2,4,6-Trimethylmandelic acid. Available from: [Link]
-
ResearchGate. DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Stella. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Available from: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
-
PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
Sources
Introduction: The Molecular Fingerprint of a Key Pharmaceutical Intermediate
An In-Depth Comparative Guide to the FTIR Spectral Analysis of 2,4-Dichloromandelic Acid
In the realm of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. 2,4-Dichloromandelic acid, a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its multifunctional nature. It possesses a carboxylic acid, a hydroxyl group, and a dichlorinated aromatic ring. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the identity, purity, and structural integrity of such compounds.
This guide provides a comprehensive analysis of the FTIR spectral features of 2,4-Dichloromandelic acid. Moving beyond a simple peak list, we will delve into the underlying vibrational principles, present a robust experimental protocol, and conduct a comparative analysis with its parent compound, mandelic acid. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret these spectra with confidence, understanding the causal relationships between molecular structure and vibrational absorption.
The Science of Molecular Vibrations: Why FTIR Works
At its core, FTIR spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they behave like springs, constantly vibrating in specific modes (stretching, bending, scissoring, etc.). Each of these vibrational modes has a characteristic frequency. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).
The key takeaway is that the position, intensity, and shape of these absorption bands are directly correlated to the molecule's functional groups and overall structure.[1] For 2,4-Dichloromandelic acid, we are primarily interested in the vibrations of the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O, C-Cl, and the aromatic C=C and C-H bonds.
Experimental Protocol: A Self-Validating System for High-Fidelity Spectra
Trustworthy data begins with a meticulous experimental setup. The following protocol for solid-state analysis using the potassium bromide (KBr) pellet method is designed to be self-validating, minimizing atmospheric and sample preparation artifacts.
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid sample.
Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)[2]
-
Analytical grade 2,4-Dichloromandelic acid
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
Methodology:
-
Preparation: Gently heat the mortar, pestle, and KBr under an infrared lamp for 30 minutes to eliminate adsorbed water. Moisture is a critical interference, appearing as a broad O-H absorption around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹.[3]
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (mainly CO₂ and H₂O vapor). The instrument software will automatically subtract this from the sample spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of 2,4-Dichloromandelic acid and 150-200 mg of the dried KBr. The 1:100 ratio is crucial for obtaining a transparent pellet and avoiding saturated absorption bands.
-
Grinding: Add the KBr and sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder. Inadequate grinding leads to scattering of the IR beam (the Christiansen effect), causing distorted peak shapes and a sloping baseline.
-
Pellet Formation: Transfer the powder to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 2 minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
Validation: Examine the resulting spectrum. A flat baseline and sharp, well-defined peaks indicate a successful acquisition. The absence of a broad band around 3400 cm⁻¹ confirms the effective removal of water.
Spectral Deep Dive: 2,4-Dichloromandelic Acid
The structure of 2,4-Dichloromandelic acid dictates its spectral signature. The key functional groups—hydroxyl, carbonyl (from the carboxylic acid), and the chloro-substituents on the aromatic ring—are the primary reporters.
Caption: Molecular structure of 2,4-Dichloromandelic Acid.
Table 1: Key FTIR Peak Assignments for 2,4-Dichloromandelic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3500 - 3200 | O-H Stretch | α-Hydroxyl Group | Strong, Broad |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Strong, Very Broad (often overlaps C-H)[4][5] |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid (Dimer) | Very Strong, Sharp[4][6] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1320 - 1210 | C-O Stretch / O-H Bend | Carboxylic Acid | Strong[6] |
| 1150 - 1050 | C-O Stretch | α-Hydroxyl Group | Medium to Strong |
| 850 - 750 | C-Cl Stretch | Aryl Halide | Strong[7][8] |
| ~820 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Ring | Strong |
Comparative Analysis: 2,4-Dichloromandelic Acid vs. Mandelic Acid
The most effective way to understand the spectrum of 2,4-Dichloromandelic acid is to compare it with its unsubstituted parent, mandelic acid. The addition of two chlorine atoms to the aromatic ring introduces significant and predictable spectral changes.
Causality of Spectral Shifts:
-
Inductive Effect: Chlorine is a highly electronegative atom. Through the sigma bonds of the aromatic ring, the chlorine atoms withdraw electron density from the rest of the molecule. This inductive effect strengthens adjacent bonds, such as the C=O bond of the carboxylic acid, typically causing a shift to a higher wavenumber (a "blue shift").
-
Mass Effect: The increased mass of the molecule due to the chlorine atoms will lower the frequency of vibrations involving the entire ring system. The most direct evidence is the appearance of strong C-Cl stretching bands in the low-frequency region of the spectrum.[7]
-
Substitution Pattern: The arrangement of substituents on the benzene ring determines the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. Mandelic acid (monosubstituted) will show different bands in this region compared to 2,4-Dichloromandelic acid (1,2,4-trisubstituted).
Table 2: Comparative FTIR Data (Mandelic Acid vs. 2,4-Dichloromandelic Acid)
| Vibrational Mode | Mandelic Acid (Approx. cm⁻¹) | 2,4-Dichloromandelic Acid (Approx. cm⁻¹) | Rationale for Shift / Difference |
| Carboxylic O-H Stretch | 3300 - 2500 | 3300 - 2500 | Very broad and largely unchanged; dominated by strong hydrogen bonding.[5] |
| α-Hydroxyl O-H Stretch | ~3399[9] | ~3400 - 3200 | Minor shifts; hydrogen bonding effects are dominant over inductive effects for this band. |
| Carbonyl C=O Stretch | ~1700 - 1730[10] | ~1725 - 1700 | Slight blue shift expected due to the electron-withdrawing inductive effect of the two chlorine atoms. |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | ~1590, 1470, 1430 | Overall structure of the ring vibrations is altered by the heavy Cl substituents. |
| C-H Out-of-plane Bend | ~730 and ~690 (Monosubstituted) | ~820 (1,2,4-Trisubstituted) | The substitution pattern creates a highly characteristic and diagnostic peak. |
| C-Cl Stretch | N/A | ~850 - 750 | Appearance of strong bands is the most definitive evidence of chlorination.[7] |
This comparative analysis demonstrates that while the core functional groups (hydroxyl, carboxyl) provide broad, recognizable features, the true "fingerprint" that distinguishes 2,4-Dichloromandelic acid lies in the combination of the carbonyl position, the aromatic substitution pattern, and the explicit presence of the C-Cl stretching vibrations.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural verification of 2,4-Dichloromandelic acid. A comprehensive analysis goes beyond simple peak identification and involves understanding the influence of the molecule's unique structural features. The very broad O-H and strong C=O stretching bands confirm the presence of the α-hydroxy acid moiety. However, it is the combination of shifts in the fingerprint region—specifically the characteristic C-H out-of-plane bending of a 1,2,4-trisubstituted ring and the appearance of strong C-Cl stretching vibrations—that provides unambiguous confirmation of the complete structure. By comparing its spectrum to that of mandelic acid, we can directly observe the electronic and mass effects of the dichloro-substitution, providing a deeper understanding of the molecule's vibrational behavior. This detailed analytical approach ensures the highest level of confidence for researchers in pharmaceutical synthesis and quality control.
References
- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- ResearchGate. (n.d.). FTIR spectra of ClC(O)SCl isolated in an Ar matrix (1 : 1000) at....
- ResearchGate. (n.d.). FTIR spectra of (a) hydroxyl band and higher moisture absorption in....
- ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene. The arrows indicate the wavelengths to which the FEL was tuned to initiate ablation of the frozen MEH-PPV solution..
- ResearchGate. (n.d.). FTIR spectra of (a) DL-menthol, (b) DES-2, and (c) decanoic acid..
- ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
- ResearchGate. (n.d.). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),....
- ChemicalBook. (n.d.). Mandelic acid(611-71-2)IR1.
- ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm....
- ResearchGate. (n.d.). FTIR spectra of 2,4-DCP (a) Spectrum of 2,4-DCP in ethanol solvent (b)....
- Otterbein University. (n.d.). Vibrational Modes of cis-1,2-Dichloroethylene.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- University of Calgary. (n.d.). IR: carboxylic acids.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- National Institutes of Health (NIH). (2022, August 5). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Chemistry LibreTexts. (2026, January 8). 4.4.2: Molecular Vibrations.
- PubMed. (n.d.). Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent.
- Millersville University. (n.d.). IR Absorption Table.
- SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
- ChemicalBook. (n.d.). 1,4-Dichlorobenzene(106-46-7) 13C NMR spectrum.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep.
- ResearchGate. (2015, May 7). How range peak IR spectrum for carboxylic acid salts (ex: calcium lactate)?.
- PubChem. (n.d.). 1,3-Dichlorobenzene.
- University of the West Indies. (n.d.). Infrared and Raman The number of normal modes of vibration of a molecule with N atoms can be determin.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2020, September 15). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,4-Dichloromandelic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 2,4-Dichloromandelic acid under various ionization techniques. While experimental spectra for this specific molecule are not widely published, this document synthesizes established fragmentation principles and data from analogous compounds to provide a robust predictive analysis.
Introduction to 2,4-Dichloromandelic Acid and Its Analytical Significance
2,4-Dichloromandelic acid (molecular formula: C₈H₆Cl₂O₃, monoisotopic mass: 219.9694 Da) is a halogenated derivative of mandelic acid.[1] Halogenated mandelic acids are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[2][3] Understanding their fragmentation behavior is crucial for their identification in complex matrices, for metabolite studies, and for quality control in synthetic processes.
The structure of 2,4-Dichloromandelic acid, featuring a carboxylic acid, a hydroxyl group, and a dichlorinated benzene ring, suggests several potential fragmentation pathways depending on the ionization method employed. This guide will explore the predicted fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
Electron Ionization (EI) Fragmentation: A High-Energy Approach
Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), inducing extensive fragmentation. This technique is often coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds, though derivatization of polar molecules like 2,4-Dichloromandelic acid is typically required.[4][5]
The fragmentation of 2,4-Dichloromandelic acid under EI is expected to be driven by the presence of the aromatic ring, the carboxylic acid, and the benzylic alcohol moieties. Aromatic compounds are known to produce intense molecular ion peaks due to the stability of the aromatic system.[6][7] For carboxylic acids, characteristic losses of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups are common.[6][8][9][10] Alcohols often undergo alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen.[11]
Predicted Key Fragment Ions in EI-MS:
| Predicted m/z | Proposed Fragment Structure/Loss | Notes |
| 220/222/224 | [M]⁺• (Molecular Ion) | The isotopic pattern of two chlorine atoms will be characteristic. |
| 202/204/206 | [M-H₂O]⁺• | Loss of water from the alcohol and carboxylic acid groups. |
| 175/177/179 | [M-COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids.[6][8][9][10] |
| 173/175/177 | [M-H₂O-CHO]⁺ | Subsequent loss of a formyl radical after dehydration. |
| 145/147 | [C₇H₄Cl₂]⁺ | Further fragmentation of the dichlorophenyl ring. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of one chlorine atom from the dichlorophenyl fragment. |
| 75 | [C₆H₃]⁺ | Phenyl fragment after loss of both chlorine atoms. |
The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the relative intensities of the M, M+2, and M+4 peaks following predictable ratios.
Proposed EI Fragmentation Pathway of 2,4-Dichloromandelic Acid
Sources
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A Comparative Analysis of Chlorinated Mandelic Acid Derivatives: A Guide for Researchers
Introduction: The Versatility of Mandelic Acid and the Impact of Chlorination
Mandelic acid, a simple α-hydroxy acid, has long been a molecule of interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including its well-documented antimicrobial properties.[1][2][3] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[4][5][6] The introduction of a chlorine atom onto the phenyl ring of mandelic acid can significantly alter its physicochemical properties, such as lipophilicity and electronic character, which in turn can profoundly influence its biological efficacy and mechanism of action.[2] This guide provides a comparative analysis of chlorinated mandelic acid derivatives, with a focus on the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers, to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.
This document will delve into the synthesis, biological activities, and structure-activity relationships of these derivatives, supported by experimental data and detailed protocols. While direct comparative studies on the biological activities of all three monochlorinated isomers are not extensively available in the current literature, this guide will synthesize the existing information to provide a comprehensive overview and highlight areas for future research.
Synthesis of Chlorinated Mandelic Acid Derivatives: A General Overview
The synthesis of chlorinated mandelic acid derivatives typically involves the chlorination of a suitable precursor followed by transformations to introduce the α-hydroxy acid moiety. A common strategy is the chlorination of acetophenone, followed by α-bromination and subsequent hydrolysis. Another approach involves the use of chlorinated benzaldehydes as starting materials.
A general synthetic pathway can be visualized as follows:
Caption: A simplified workflow for the synthesis of chlorinated mandelic acid derivatives.
Comparative Biological Activity: Unraveling the Positional Isomerism Effect
The position of the chlorine atom on the phenyl ring is a critical determinant of the biological activity of mandelic acid derivatives. While a comprehensive head-to-head comparison is lacking in the literature, we can infer potential trends based on existing studies on mandelic acid and other substituted aromatic compounds.
Antimicrobial Activity
Mandelic acid itself exhibits broad-spectrum antimicrobial activity. The introduction of a chlorine atom is expected to enhance this activity due to an increase in lipophilicity, which may facilitate penetration through microbial cell membranes.[2] The position of the chlorine atom will likely influence the degree of this enhancement.
Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:
Caption: Hypothesized trend in antimicrobial potency based on chlorine position.
While specific comparative data is limited, it is plausible that the para-substituted isomer may exhibit the highest antimicrobial activity due to a combination of electronic and steric factors that could optimize its interaction with microbial targets.
Table 1: Reported Antimicrobial Activity of Mandelic Acid Derivatives (Illustrative)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Mandelic Acid | Staphylococcus aureus | 1750 | [1] |
| Mandelic Acid | Escherichia coli | 2000 | [1] |
| Hypothetical 4-Chloromandelic Acid | Staphylococcus aureus | < 1750 | - |
| Hypothetical 4-Chloromandelic Acid | Escherichia coli | < 2000 | - |
Note: This table is illustrative and includes hypothetical values for chlorinated derivatives to demonstrate the expected trend. Further experimental validation is required.
Anticancer Activity
The anticancer potential of mandelic acid derivatives is an emerging area of research. The cytotoxic effects of these compounds are likely mediated through various mechanisms, including the induction of apoptosis. The position of the chlorine atom can influence the molecule's ability to interact with specific cellular targets.
Expected Influence of Chlorine Position on Cytotoxicity:
The electronic-withdrawing nature of chlorine can affect the acidity of the carboxylic acid and the reactivity of the hydroxyl group, potentially influencing interactions with biological macromolecules. The steric hindrance from the ortho-chlorine might also play a role in receptor binding.
Table 2: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| 2-Chloromandelic Acid | A549 (Lung Carcinoma) | Data Needed |
| 3-Chloromandelic Acid | A549 (Lung Carcinoma) | Data Needed |
| 4-Chloromandelic Acid | A549 (Lung Carcinoma) | Data Needed |
| 2-Chloromandelic Acid | MCF-7 (Breast Cancer) | Data Needed |
| 3-Chloromandelic Acid | MCF-7 (Breast Cancer) | Data Needed |
| 4-Chloromandelic Acid | MCF-7 (Breast Cancer) | Data Needed |
Note: This table highlights the need for direct comparative studies to determine the relative cytotoxicities of the chlorinated mandelic acid isomers.
Anti-inflammatory Activity
Mandelic acid derivatives have also been investigated for their anti-inflammatory properties.[4] The mechanism of action may involve the inhibition of inflammatory mediators. The position of the chlorine substituent could modulate this activity by affecting the molecule's ability to bind to enzymes such as cyclooxygenases (COX).
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of chlorinated mandelic acid derivatives against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Chlorinated mandelic acid derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each chlorinated mandelic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of chlorinated mandelic acid derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chlorinated mandelic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated mandelic acid derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Chlorinated mandelic acid derivatives represent a promising class of compounds with potential applications in antimicrobial and anticancer therapy. The position of the chlorine atom on the phenyl ring is a key structural feature that dictates their biological activity. While this guide has synthesized the available information, it is evident that there is a critical need for direct comparative studies to elucidate the structure-activity relationships of the ortho-, meta-, and para-isomers.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A comprehensive study that synthesizes all three monochlorinated isomers and evaluates their antimicrobial, anticancer, and anti-inflammatory activities under standardized conditions is essential.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects will provide valuable insights for rational drug design.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and safety profiles.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of chlorinated mandelic acid derivatives.
References
- Bekhit, A. A., Farghaly, A. M., Shafik, R. M., Elsemary, M. M., El-Shoukrofy, M. S., Bekhit, A. E. D., & Ibrahim, T. M. (2021). Synthesis, evaluation and modeling of some triazolothienopyrimidinones as anti-inflammatory and antimicrobial agents. RSC Advances, 11(38), 23567-23580.
- Cui, J., et al. (2023). Mandelic acid derivatives bearing a 2-mercapto-1,3,4-thiazole scaffold as inhibitors of the type III secretion system (T3SS) in Ralstonia solanacearum. Pest Management Science, 79(1), 357-366.
- Islam, S. M. A., Ahmed, K. T., Manik, M. K., Wahid, M. A., & Kamal, C. S. I. (2013). A comparative study of the antioxidant, antimicrobial, cytotoxic and thrombolytic potential of the fruits and leaves of Spondias dulcis. Asian Pacific Journal of Tropical Biomedicine, 3(8), 624-631.
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Kaminski, J. J., Huycke, M. M., Selk, S. H., Bodor, N., & Higuchi, T. (1982). N-Halo derivatives V: Comparative antimicrobial activity of soft N-chloramine systems. Journal of Pharmaceutical Sciences, 71(8), 899-904.[7]
- Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
- Mandelic acid derivatives: Unlocking versatility from medicine to piperonal synthesis. (2026). RSC Advances.
- Nagarajappa, R., Batra, M., Sharda, A. J., Asawa, K., Sanadhya, S., Daryani, H., & Ramesh, G. (2015). Antimicrobial Effect of Jasminum grandiflorum L. and Hibiscus rosa-sinensis L. Extracts Against Pathogenic Oral Microorganisms--An In Vitro Comparative Study. Journal of clinical and diagnostic research: JCDR, 9(1), ZC01–ZC04.
- Novelli, R., Aramini, A., Boccella, S., Bagnasco, M., Cattani, F., Ferrari, M. P., ... & Pace, V. (2022). Ketoprofen lysine salt has a better gastrointestinal and renal tolerability than ketoprofen acid: A comparative tolerability study in the Beagle dog. European Journal of Pharmaceutical Sciences, 173, 106173.
-
Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023). Molecules, 28(3), 1345.[1]
-
Sadowski, Z., & Kucharska, M. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Current Organic Synthesis, 18(6), 575-586.[2][3]
-
Stan, C. D., et al. (2016). Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study. Farmacia, 64(5), 706-711.[8]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules, 27(19), 6599.[9]
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Publishing.[4][5][6]
- Vaideki, K., Jayakumar, S., Rajendran, R., & Thilagavathi, G. (2008). Investigation on the effect of RF air plasma and neem leaf extract treatment on the surface modification and antimicrobial activity of cotton fabric. Journal of Applied Polymer Science, 107(4), 2536-2542.
-
Wiśniewska, A., et al. (2021). Synthesis and antimicrobial properties of new mandelate ionic liquids. Molecules, 26(3), 706.[10]
- Zhang, R., Chen, M., Lu, Y., Guo, X., Qiao, F., & Wu, L. (2014). Antibacterial and residual antimicrobial activities against Enterococcus faecalis biofilm: A comparison between EDTA, chlorhexidine, cetrimide, MTAD and QMix. Journal of dentistry, 42(11), 1468-1476.
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- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Comparative antimicrobial activity, in vitro and in vivo, of soft N-chloramine systems and chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for 2,4-Dichloromandelic Acid Purity Testing
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible outcomes. 2,4-Dichloromandelic acid (2,4-DCMA), a key chiral building block in the synthesis of various pharmaceuticals, demands rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of available reference standards for 2,4-DCMA purity testing, offering insights into their selection and application, complete with detailed analytical methodologies.
The Critical Role of Reference Standards in 2,4-DCMA Purity Analysis
The accuracy of any analytical measurement is fundamentally reliant on the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a benchmark for identification, purity assessment, and potency determination. In the context of 2,4-DCMA, the reference standard serves several critical functions:
-
Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the retention time of the 2,4-DCMA peak in a sample is compared to that of the reference standard for unambiguous identification.
-
Purity Quantification: The area of the 2,4-DCMA peak in the sample chromatogram is compared against a calibration curve generated using the reference standard to determine its purity, typically expressed as a percentage.
-
Impurity Profiling: Reference standards of potential impurities are used to identify and quantify known impurities in the 2,4-DCMA sample.
Navigating the Landscape of 2,4-DCMA Reference Standards
A thorough search of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), reveals the absence of a dedicated monograph for 2,4-Dichloromandelic acid. This means that, at present, there are no official, legally recognized pharmacopeial reference standards for 2,4-DCMA.
In the absence of pharmacopeial standards, researchers must turn to commercial suppliers for reference materials. These can be broadly categorized into two main tiers: Certified Reference Materials (CRMs) and other high-purity analytical standards.
Certified Reference Materials (CRMs)
CRMs represent the highest echelon of reference standards. They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
| Supplier | Product Name | Grade | Purity | Certification |
| Sigma-Aldrich | 2,4-dichlorobenzoic acid | Pharmaceutical Secondary Standard; Certified Reference Material | Not explicitly stated on product page, refer to Certificate of Analysis | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025[1] |
| LGC Standards | 2,4-Dichlorobenzoic acid | Not specified | Not explicitly stated on product page | Produced in accordance with ISO 17034 |
Note: While a CRM for 2,4-DCMA was not directly identified, CRMs for potential impurities like 2,4-dichlorobenzoic acid are available and crucial for accurate impurity profiling.
High-Purity Analytical Standards
Several chemical suppliers offer high-purity grades of 2,4-DCMA suitable for use as analytical standards. While not carrying the full metrological traceability of a CRM, these are often accompanied by a Certificate of Analysis (CoA) detailing the purity as determined by a specific analytical method (e.g., HPLC, GC).
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | 2,4-Dichlorobenzoic acid | 98% | |
| Tokyo Chemical Industry (TCI) | 2,4-Dichlorobenzaldehyde | >95.0%(GC) | |
| Ottokemi | 2,4-Dichloro benzaldehyde | 98%+ | For synthesis |
Expert Insight: The choice between a CRM and a high-purity analytical standard depends on the criticality of the application. For regulatory submissions and quality control in a GMP environment, the use of a CRM is highly recommended, if not mandatory. For research and development purposes, a well-characterized high-purity analytical standard from a reputable supplier may be sufficient.
Analytical Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for assessing the purity of 2,4-DCMA. The method's ability to separate the main component from its impurities allows for accurate quantification.
Recommended HPLC Method
The following is a recommended starting point for an HPLC method for 2,4-DCMA purity analysis, adapted from established methods for similar compounds. Method optimization and validation are crucial for ensuring its suitability for a specific purpose.
Experimental Protocol: HPLC Purity of 2,4-DCMA
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid is a common starting point for acidic compounds.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the 2,4-DCMA reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the 2,4-DCMA sample to be tested at the same concentration as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time of 2,4-DCMA.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a calibration curve should be generated using the reference standard at multiple concentration levels.
-
Workflow for HPLC Purity Determination of 2,4-DCMA
Caption: Workflow for HPLC purity analysis of 2,4-DCMA.
Impurity Profiling: A Key Aspect of Purity Assessment
A comprehensive purity analysis of 2,4-DCMA also involves the identification and quantification of potential impurities. These can arise from the synthetic route or degradation. Two key potential impurities are:
-
2,4-Dichlorobenzaldehyde: A potential starting material or intermediate.
-
2,4-Dichlorobenzoic acid: An oxidation product or a potential impurity from starting materials.
Reference standards for these impurities are commercially available and essential for their accurate identification and quantification in a 2,4-DCMA sample. The HPLC method described above should be capable of separating these impurities from the main 2,4-DCMA peak.
Logical Relationship of 2,4-DCMA and Potential Impurities
Caption: Relationship between 2,4-DCMA and its potential impurities.
Conclusion and Recommendations
Ensuring the purity of 2,4-Dichloromandelic acid is paramount for its successful application in pharmaceutical development. While official pharmacopeial reference standards are currently unavailable, a judicious selection of commercially available Certified Reference Materials for key impurities and high-purity analytical standards for 2,4-DCMA allows for a robust purity assessment.
Key Recommendations:
-
Prioritize CRMs for Impurities: Whenever possible, use Certified Reference Materials for the identification and quantification of known impurities to ensure the highest level of accuracy and traceability.
-
Qualify High-Purity Standards: When using a non-CRM high-purity standard for 2,4-DCMA, it is good practice to perform an in-house qualification to verify its identity and purity against another independent, well-characterized lot or through orthogonal analytical techniques.
-
Method Validation is Non-Negotiable: The provided HPLC method serves as a starting point. It is imperative that the method is fully validated for its intended use, including specificity, linearity, accuracy, precision, and robustness, according to relevant ICH guidelines.
By following these guidelines and employing a scientifically sound approach to reference standard selection and analytical methodology, researchers and drug development professionals can have a high degree of confidence in the purity of their 2,4-Dichloromandelic acid.
References
-
Ottokemi. 2,4-Dichloro benzaldehyde, 98%+. [Link]
Sources
Safety Operating Guide
Operational Guide: 2,4-Dichloromandelic Acid Disposal Procedures
Executive Summary & Chemical Profile[1][2][3][4]
2,4-Dichloromandelic acid is a halogenated aromatic alpha-hydroxy acid.[1][2][3] Unlike standard carboxylic acids, the presence of two chlorine atoms on the phenyl ring (at ortho and para positions) exerts a strong electron-withdrawing effect.[1][2] This significantly increases its acidity (lowering pKa) compared to unsubstituted mandelic acid, making it more corrosive to mucous membranes and metals.[1][2]
Effective disposal requires treating this compound not just as an acid, but as a halogenated organic waste .[1][2] Improper incineration or mixing with incompatible oxidizers can release toxic chlorinated byproducts.[1][2]
Chemical Identity Table[2][3][4]
| Parameter | Data | Operational Implication |
| Chemical Name | 2,4-Dichloromandelic acid | Primary identifier for waste tags. |
| CAS Number | 7554-78-1 | Required for regulatory reporting (RCRA/EPA).[1][2] |
| Formula | C₈H₆Cl₂O₃ | Halogenated content requires specific incineration protocols.[1][2] |
| Acidity (pKa) | ~3.0 (Est.)[1][2] | Stronger acid than acetic acid; rapid reaction with bases.[1][2] |
| Solubility | Soluble in Ethanol, DMSO; Low in Water | Water alone is insufficient for spill cleanup; requires surfactant or solvent.[1][2] |
| Primary Hazards | Corrosive / Irritant | Causes serious eye damage (H318); Skin irritant (H315).[1][2] |
Risk Assessment & Segregation (The "Why")
Before disposal, you must segregate the waste stream to prevent uncontrolled reactions.[1][2]
Incompatibility Logic
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): DO NOT MIX. Reaction may generate heat and toxic chlorinated gases.[1][2]
-
Strong Bases (e.g., Sodium Hydroxide): Exothermic neutralization.[1][2] While used for controlled disposal, accidental mixing in a waste container can cause "geysering" or container rupture.[1][2]
-
Metals: The acidity combined with the chloride moiety can corrode stainless steel and aluminum.[1][2] Use Glass or HDPE containers only.
Waste Stream Classification
For regulatory purposes (EPA RCRA in the US), this material, when discarded, is typically classified under:
-
Characteristic Waste: D002 (Corrosivity) if pH < 2 in aqueous solution.[1][2]
-
Halogenated Organic Waste: Must be segregated from non-halogenated solvents to facilitate proper incineration.[1][2]
Disposal Methodologies
Method A: Commercial Waste Pickup (Standard Protocol)
Recommended for bulk quantities (>50g) or concentrated stock.[2]
-
Containerization: Transfer waste into a chemically compatible container (Amber Glass or HDPE).[1][2]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the "Halogenated Organic Waste" satellite accumulation area.[1][2]
-
Destruction: The waste management vendor will incinerate the material at high temperatures (>1100°C) with scrubber systems to capture HCl gas and prevent dioxin formation.[1][2]
Method B: Bench-Scale Neutralization (Self-Validating System)
Authorized ONLY for small quantities (<10g) or spill residue treatment.[1][2]
The Self-Validating Protocol: This process uses a feedback loop (pH and visual cues) to ensure safety.[1][2]
-
Reagents: Saturated Sodium Bicarbonate (NaHCO₃) solution.[1][2]
-
PPE: Neoprene gloves (0.11mm+), Safety Goggles (Chemical Splash), Lab Coat.[1][2]
Step-by-Step Procedure:
-
Dilution: Dissolve/suspend the acid in water (approx. 1:20 ratio).[1][2] If insoluble, add a small amount of ethanol to solvate.[1][2]
-
Neutralization: Slowly add NaHCO₃ solution.
-
Validation (The Check):
-
Disposal: The resulting solution is a dilute salt (Sodium 2,4-dichloromandelate). Check local regulations; in many jurisdictions, this neutral, dilute aqueous solution can be drain-disposed with copious water (20:1 flush).[1][2] If in doubt, bottle as aqueous waste. [2]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for handling 2,4-Dichloromandelic acid waste, ensuring compliance and safety.
Figure 1: Cradle-to-Grave decision matrix for 2,4-Dichloromandelic acid, prioritizing commercial incineration for bulk waste.
Emergency Procedures: Spills
Immediate Action:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a P95 respirator if dust is present.[1][2]
-
Containment:
-
Clean: Wipe the surface with 70% Ethanol followed by soap and water.[1][2] The ethanol helps solubilize the organic acid residue that water might miss.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10299, 4-Chloromandelic acid (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
CAS Common Chemistry (2025). 2,4-Dichloromandelic acid (CAS 7554-78-1) Chemical Identity. Retrieved from [Link][2][3]
-
Vanderbilt University Medical Center. Chemical Compatibility Chart for Organic Acids. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloromandelic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2,4-Dichloromandelic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The following protocols are designed to be a self-validating system, grounded in authoritative sources, to build a foundation of trust and safety in your research.
Hazard Assessment and Core Principles
2,4-Dichloromandelic acid is a halogenated aromatic carboxylic acid. Based on analogous compounds, it is anticipated to be a solid that is corrosive and can cause severe skin and eye irritation or damage.[1][2][3] Inhalation of dust may also cause respiratory tract irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
The foundational principle of safety when handling this and any other chemical is the hierarchy of controls. This guide focuses on the last line of defense: Personal Protective Equipment (PPE). However, PPE must be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 2,4-Dichloromandelic acid.
| Body Part | PPE Specification | Rationale and Expert Insight |
| Eyes and Face | Chemical safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. The corrosive nature of this compound necessitates a full seal around the eyes to protect against dust particles and potential splashes. A face shield provides an additional layer of protection for the entire face.[1][2] |
| Skin (Hands) | Nitrile or neoprene gloves. | While many corrosives can penetrate nitrile gloves, they offer sufficient protection for handling small quantities with a low splash risk, provided they are changed immediately upon contamination. For prolonged handling or when working with larger quantities, heavier-duty gloves like neoprene are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Skin (Body) | A laboratory coat that is fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is advised. | A lab coat provides a removable barrier to protect your clothing and skin from minor spills and dust. An apron made of a material like rubber or PVC offers enhanced protection against corrosive splashes. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a fume hood or if dust generation is significant. | The primary engineering control should be a certified chemical fume hood to prevent inhalation of dust. If this is not feasible, a risk assessment should be conducted to determine the appropriate level of respiratory protection. |
| Feet | Closed-toe shoes made of a non-porous material. | To protect your feet from spills, open-toed shoes are never acceptable in a laboratory setting. Shoes should be substantial enough to prevent penetration by sharp objects or corrosive liquids. |
Step-by-Step Handling Procedure
This workflow is designed to ensure a safe and systematic approach to handling 2,4-Dichloromandelic acid.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
For small spills of solid 2,4-Dichloromandelic acid:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive solids.[4][5] This will prevent the dust from becoming airborne.
-
Neutralization (with caution): For acidic compounds, a weak base like sodium bicarbonate can be used to neutralize the spill.[6] This should be done cautiously as it may generate heat or gas.
-
Collection: Carefully sweep the contained and neutralized material into a designated, labeled waste container.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Categorization: 2,4-Dichloromandelic acid is a halogenated organic acid. As such, it must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and the words "Hazardous Waste."
-
Contaminated Materials: All materials used in the handling and cleanup of 2,4-Dichloromandelic acid, including gloves, weigh boats, and absorbent materials, must also be disposed of as hazardous waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific procedures.
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling 2,4-Dichloromandelic acid and ensure a safe and productive research environment.
References
-
Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
-
Storemasta. (2023, September 25). How to identify and safely clean spills in a corrosive chemical cabinet [Video]. YouTube. Retrieved from [Link]
-
PCCA. (n.d.). Mandelic Acid (DL) Safety Data Sheet. Retrieved from [Link]
-
Winfield Solutions, LLC. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
